Mycobacillin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBOQJARKXIAL-LCLLRQAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H85N13O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028548 | |
| Record name | Mycobacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1528.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18524-67-9 | |
| Record name | Mycobacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycobacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOBACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Mycobacillin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mycobacillin, a cyclic polypeptide antifungal agent produced by Bacillus subtilis, exerts its primary effect by disrupting the integrity and function of the fungal plasma membrane. This document provides a comprehensive overview of the molecular interactions and downstream cellular consequences that define the mechanism of action of this compound. The core mechanism involves a direct physico-chemical interaction with the plasma membrane, leading to a selective increase in permeability and the subsequent leakage of essential intracellular components. A key molecular target is believed to be an ATP transporter, resulting in a significant efflux of ATP and eventual cellular starvation. This guide synthesizes the available data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the key pathways and experimental workflows.
Core Mechanism of Action
The primary antifungal activity of this compound is initiated by its interaction with the plasma membrane of susceptible fungi, such as Aspergillus niger and Candida albicans.[1][2] This interaction is not lytic but rather leads to a more subtle and selective alteration of membrane permeability.[2]
Interaction with the Fungal Plasma Membrane
This compound's engagement with the plasma membrane is a complex, physico-chemical process involving both lipid and protein components.[1] The antibiotic has been shown to interfere with the binding of fluorescent probes to the membrane, indicating a direct physical interaction.[1] Specifically, this compound competitively inhibits the binding of 1-anilino naphthalene 8-sulfonate (ANS), which suggests competition for binding sites on membrane proteins.[1] Furthermore, it non-competitively inhibits the binding of the lipid-specific probe pyrene, indicating an interaction with the lipid bilayer that alters its physical state.[1]
Alteration of Membrane Permeability and Leakage of Cellular Contents
A direct consequence of this compound's interaction with the plasma membrane is an increase in its permeability to specific small molecules and ions.[2] This is a selective process, as the antibiotic does not cause general cell lysis but rather induces the leakage of specific cellular constituents.[2] Documented leakage includes essential amino acids such as lysine and proline, as well as ATP, inorganic phosphate (Pi), and key electrolytes including sodium (Na+), potassium (K+), and calcium (Ca2+).[2] The rate and extent of leakage are dependent on the concentration of this compound and the specific molecule or ion being transported.[2]
Targeting of ATP Transporters
A more specific proposed mechanism of action is the binding of this compound to ATP transporters located on the fungal plasma membrane.[3] This interaction is thought to trigger an excessive release of intracellular ATP into the extracellular environment.[3] The resulting depletion of the cell's primary energy currency leads to a state of cellular starvation and ultimately inhibits fungal growth.[3]
Secondary Effects: Agglutination
This compound has been observed to cause the agglutination of Candida albicans cells.[4] However, this is considered a secondary and late-stage effect that is not causally linked to the primary antifungal action of the drug.[4][5] The primary mechanism of fungal inhibition is the disruption of membrane permeability and the resulting leakage of essential components.
Quantitative Data
Quantitative data on the specific activity of this compound is limited in the available literature. The following table summarizes the known effects and the cellular components involved.
| Parameter | Organism | Effect | Cellular Component Affected | Reference |
| Membrane Permeability | Aspergillus niger | Increased leakage | Lysine, Proline, ATP, Pi, Na+, K+, Ca2+ | [2] |
| Probe Binding | Aspergillus niger | Competitive inhibition | 1-anilino naphthalene 8-sulfonate (ANS) | [1] |
| Probe Binding | Aspergillus niger | Non-competitive inhibition | Pyrene | [1] |
| ATP Release | Not Specified | Excessive release | ATP | [3] |
| Agglutination | Candida albicans | Cellular agglutination | Whole cells | [4][5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Membrane Permeability Assay
The following diagram outlines a typical experimental workflow to assess the effect of this compound on fungal membrane permeability.
Caption: Workflow for membrane permeability assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound's mechanism of action.
Fungal Cell Culture and Preparation
-
Organism: Aspergillus niger or Candida albicans.
-
Culture Medium: A suitable rich medium such as Potato Dextrose Broth or Sabouraud Dextrose Broth.
-
Growth Conditions: Cultures are grown at an optimal temperature (e.g., 28-30°C) with aeration until they reach the mid-logarithmic phase of growth.
-
Harvesting: Fungal cells or protoplasts are harvested by centrifugation at a low speed (e.g., 3000 x g for 10 minutes).
-
Washing: The cell pellet is washed three times with a sterile, isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any residual growth medium.
-
Resuspension: The final cell pellet is resuspended in the same buffer to a standardized cell density for use in subsequent assays.
Membrane Permeability Assay (Leakage of Intracellular Components)
-
Cell Suspension: A standardized suspension of washed fungal cells is prepared as described in section 5.1.
-
Treatment: Aliquots of the cell suspension are incubated with varying concentrations of this compound (and a vehicle control) at a controlled temperature for specific time intervals.
-
Separation: Following incubation, the cell suspensions are centrifuged to pellet the fungal cells.
-
Supernatant Collection: The supernatant, containing any leaked cellular components, is carefully collected.
-
Quantification of Leaked Components:
-
ATP: The concentration of ATP in the supernatant is measured using a luciferin-luciferase-based bioluminescence assay.
-
Amino Acids: The presence of specific amino acids (e.g., lysine, proline) is quantified using techniques such as high-performance liquid chromatography (HPLC) or specific colorimetric assays.
-
Ions (Na+, K+, Ca2+): The concentration of ions in the supernatant is determined using atomic absorption spectroscopy or ion-selective electrodes.
-
-
Data Analysis: The amount of each component in the supernatant of this compound-treated samples is compared to that of the control samples to determine the extent of leakage.
ANS (1-Anilino-8-naphthalenesulfonate) Binding Assay
-
Preparation: A suspension of fungal protoplasts or isolated plasma membranes is prepared in a suitable buffer.
-
ANS Addition: ANS is added to the membrane suspension to a final concentration that allows for a measurable baseline fluorescence.
-
Fluorescence Measurement: The fluorescence emission of the ANS-membrane complex is measured using a spectrofluorometer (excitation ~350 nm, emission ~480 nm).
-
This compound Titration: this compound is added in increasing concentrations to the ANS-membrane suspension.
-
Fluorescence Quenching: The fluorescence is measured after each addition of this compound. A decrease in fluorescence intensity indicates displacement of ANS from its binding sites.
-
Data Analysis: To determine the nature of the inhibition (competitive), data can be analyzed using a Scatchard plot or by fitting to appropriate binding models.
Pyrene Binding Assay
-
Preparation: A suspension of fungal protoplasts or isolated plasma membranes is prepared.
-
Pyrene Incorporation: Pyrene, a fluorescent probe that partitions into the lipid bilayer, is added to the membrane suspension and allowed to incorporate.
-
Fluorescence Measurement: The fluorescence emission of pyrene is measured. The ratio of excimer to monomer fluorescence can be used to assess membrane fluidity.
-
This compound Treatment: this compound is added to the pyrene-labeled membrane suspension.
-
Analysis of Fluorescence Changes: Changes in pyrene fluorescence intensity or the excimer-to-monomer ratio are monitored.
-
Data Analysis: Non-competitive inhibition is inferred if this compound alters the fluorescence properties of pyrene without displacing it from the membrane, suggesting an allosteric effect on the lipid environment.
Conclusion
The mechanism of action of this compound is centered on its ability to disrupt the fungal plasma membrane. By interacting with both protein and lipid components, it selectively increases membrane permeability, leading to the leakage of vital intracellular molecules, most notably ATP. The specific targeting of ATP transporters provides a plausible molecular basis for this pronounced ATP efflux. This multi-faceted attack on the integrity and function of the plasma membrane ultimately results in the inhibition of fungal growth. Further research to quantify the binding affinities and kinetics of these interactions would provide a more complete understanding of this potent antifungal agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of ATP and enzyme-bound nascent peptides in the control of elongation for this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Context of Mycobacillin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacillin, a cyclic polypeptide antifungal agent, was a significant discovery in the mid-20th century, originating from research focused on microbial antagonism. Isolated from a strain of Bacillus subtilis, its discovery opened new avenues in the exploration of peptide-based antibiotics. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, the key scientific contributions, and the experimental methodologies employed in its initial isolation and characterization. It further delves into its mechanism of action, presenting the current understanding of its effects on fungal pathogens. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development, offering a detailed retrospective on this noteworthy antifungal compound.
Discovery and Historical Context
The discovery of this compound in 1958 was a direct result of the systematic screening of soil microorganisms for antibiotic production, a common practice in the "golden age" of antibiotic discovery.
The Pioneering Scientists and the Discovery Timeline
This compound was first isolated and described by S. K. Majumdar and S. K. Bose at the Department of Applied Chemistry, University College of Science and Technology, Calcutta, India.[1][2][3] Their seminal paper, "this compound, a new antifungal antibiotic produced by B. subtilis," was published in the journal Nature in January 1958.[1][2][3] The producing organism was identified as a strain of Bacillus subtilis B3.[4]
The timeline of the initial research and characterization of this compound can be summarized as follows:
-
1958: Discovery and initial report of this compound from Bacillus subtilis by Majumdar and Bose.[1][2][3]
-
1960: Elucidation of the amino acid sequence of this compound by Majumdar and Bose.[4][5]
-
1963: Investigation into the mode of action of this compound, particularly its agglutination effect on Candida albicans, by N. Banerjee and S. K. Bose.[6][7]
-
1967: Further studies on the effect of this compound on its producing organism, Bacillus subtilis B3, by P. Bhattacharyya and S. K. Bose.[8][9]
-
1986-1987: More detailed studies on the mechanism of action, focusing on its effect on the cellular permeability of Aspergillus niger and its interaction with the protoplast membrane, by S. K. Das and colleagues.[6][10]
The Producing Organism: Bacillus subtilis
Bacillus subtilis is a Gram-positive, rod-shaped bacterium commonly found in soil and the gastrointestinal tracts of ruminants and humans. It is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics. The strain designated as B3 was the specific isolate from which this compound was first obtained.[4]
Experimental Protocols
Isolation and Purification of this compound
The following is a probable methodology for the isolation and purification of this compound based on common practices for peptide antibiotics from Bacillus species in the mid-20th century.
2.1.1. Fermentation
-
Inoculum Preparation: A pure culture of Bacillus subtilis B3 would be grown in a suitable nutrient broth to obtain a dense seed culture.
-
Production Medium: A production medium, likely a complex medium containing sources of carbon (e.g., glucose), nitrogen (e.g., peptone, yeast extract), and essential minerals, would be inoculated with the seed culture. The trace element requirements for this compound formation were later investigated, highlighting the importance of the medium composition.[11]
-
Incubation: The fermentation would be carried out in flasks on a shaker or in a fermenter under controlled conditions of temperature and aeration for a period of several days to allow for maximal antibiotic production.
2.1.2. Extraction and Purification
-
Cell Separation: The bacterial cells would be removed from the fermentation broth by centrifugation or filtration.
-
Acid Precipitation: The pH of the cell-free supernatant would be adjusted to an acidic pH (e.g., pH 2.0 with HCl) to precipitate the crude this compound. This is a common method for the initial recovery of cyclic lipopeptides from Bacillus fermentations.
-
Solvent Extraction: The precipitate would be collected and extracted with an organic solvent such as methanol or ethanol.
-
Purification: Further purification would likely have involved techniques such as:
-
Chromatography: Column chromatography using adsorbents like alumina or silica gel.
-
Crystallization: Recrystallization from a suitable solvent system to obtain a pure, crystalline product.
-
Characterization of this compound
2.2.1. Antifungal Activity Assay
The antifungal activity of this compound was likely determined using an agar diffusion method.
-
Test Organisms: A range of fungal species, including yeasts and molds, would be used as test organisms.
-
Assay Procedure:
-
Agar plates would be seeded with a suspension of the test fungus.
-
Paper discs impregnated with known concentrations of the purified this compound would be placed on the surface of the agar.
-
The plates would be incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition of fungal growth around the disc would be measured to determine the antifungal activity.
-
2.2.2. Chemical Characterization
-
Amino Acid Analysis: The peptide nature of this compound was established through acid hydrolysis followed by paper chromatography to identify the constituent amino acids.[4] The amino acid sequence was subsequently determined through partial hydrolysis and analysis of the resulting smaller peptides.[4][5] this compound is a cyclic peptide composed of 13 amino acid residues.[2]
Quantitative Data
Comprehensive quantitative data on the antifungal spectrum of this compound is limited in the readily available literature. However, some specific values have been reported.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Piricularia oryzae | 10 µg/ml | [12] |
| Aspergillus niger | 20 µg/mL | [13] |
| Candida albicans | - | [6] |
Note: While activity against Candida albicans has been reported, specific MIC values were not found in the reviewed search results.
Mechanism of Action
The primary mode of action of this compound is the disruption of the fungal cell membrane's integrity, leading to a cascade of events that inhibit fungal growth.
Interaction with the Fungal Cell Membrane
This compound exerts its antifungal effect by directly interacting with the plasma membrane of susceptible fungi.[10][14] Studies on Aspergillus niger protoplasts have shown a physico-chemical interaction between this compound and the membrane.[10][14] This interaction is believed to be with a lipid-protein site on the membrane.
Alteration of Cellular Permeability
The interaction of this compound with the fungal cell membrane leads to a selective increase in its permeability.[6] This results in the leakage of specific, essential low-molecular-weight substances from the cytoplasm, including:
-
Amino acids (lysine, proline)
-
ATP
-
Inorganic phosphate (Pi)
-
Ions (Na+, K+, Ca2+)
Importantly, this leakage occurs without causing cell lysis.[6] The fungistatic action of this compound is thought to be due to the excessive release of ATP, leading to energy starvation of the fungal cell. The agglutination of Candida albicans cells observed in the presence of this compound is considered a secondary effect and not the primary cause of its antifungal action.[6][7]
Visualizations
Experimental Workflow for this compound Discovery
Caption: A logical workflow for the discovery and isolation of this compound.
Proposed Mechanism of Action of this compound
Caption: The proposed mechanism of action of this compound on a fungal cell.
Conclusion
The discovery of this compound represents a significant contribution to the field of antifungal antibiotics. The pioneering work of S. K. Majumdar and S. K. Bose laid the foundation for our understanding of this cyclic peptide's structure, biosynthesis, and mode of action. While the detailed experimental protocols from the original discovery are not fully preserved in easily accessible formats, the principles of their work continue to be relevant. The mechanism of action, involving the targeted disruption of fungal cell membrane permeability, remains an area of interest for the development of novel antifungal strategies. This technical guide provides a consolidated resource for researchers and professionals, aiming to facilitate a deeper understanding of this compound's historical and scientific significance.
References
- 1. Antagonistic action of cholesterol on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdd.osdd.net [crdd.osdd.net]
- 3. This compound, a new antifungal antibiotic produced by B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid sequence in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid sequence in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MODE OF ACTION OF this compound, A NEW ANTIFUNGAL ANTIBIOTIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, an antifungal polypeptide antibiotic, on the producer Bacillus subtilis B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 12. Evaluation of this compound and versicolin as agricultural fungicides. I. Antifungal spectrum and phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRACE ELEMENT REQUIREMENTS OF BACILLUS SUBTILIS FOR this compound FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Spectrum of Mycobacillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacillin, a cyclic polypeptide antibiotic produced by Bacillus subtilis, exhibits a notable antifungal activity primarily by disrupting the integrity of the fungal plasma membrane. This leads to the leakage of essential intracellular components, most significantly adenosine triphosphate (ATP), resulting in cellular energy starvation and growth inhibition. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its activity against various fungal species, the experimental protocols used to determine its efficacy, and its mechanism of action.
Antifungal Spectrum of this compound
This compound has demonstrated inhibitory activity against a range of pathogenic and phytopathogenic fungi. While a comprehensive Minimum Inhibitory Concentration (MIC) dataset across a wide variety of fungal species is not extensively documented in publicly available literature, existing studies provide key insights into its spectrum of activity.
Data Presentation
The following table summarizes the available quantitative data on the antifungal activity of this compound. It is important to note that testing conditions and methodologies may vary between studies, which can influence the reported values.
| Fungal Species | Type of Activity | Concentration (µg/mL) | Reference(s) |
| Piricularia oryzae | Active | 10 | [1] |
| Aspergillus niger | Active | 20 | [2] |
| Candida albicans | Agglutination/Inhibition | Not specified | [3][4] |
Note: The reported "active concentration" for Piricularia oryzae is interpreted as the Minimum Inhibitory Concentration (MIC).
Qualitative Antifungal Activity
Beyond the quantitative data, this compound has been reported to be active against a broader range of fungi, although specific MIC values are not always provided. It is known to possess activity against various species of Aspergillus and Candida, which are common human pathogens.[5][6] Its effectiveness against the rice blast fungus, Piricularia oryzae, also highlights its potential as an agricultural fungicide.[1]
Mechanism of Action
The primary antifungal mechanism of this compound involves a direct interaction with the fungal plasma membrane, leading to a cascade of events that culminates in cell growth inhibition.
Plasma Membrane Disruption
This compound's target is a lipid-protein complex within the plasma membrane of sensitive fungi.[7] Unlike many other antifungal agents, its action is not dependent on the presence of ergosterol, a major component of fungal cell membranes. This suggests a distinct mechanism that could be effective against fungi with altered sterol composition. The interaction of this compound with the plasma membrane is physico-chemical in nature, altering its permeability.[8]
ATP Leakage and Cellular Starvation
A key consequence of this membrane disruption is the excessive leakage of intracellular ATP.[2][7] ATP is the primary energy currency of the cell, and its depletion leads to a state of energy starvation, thereby inhibiting essential cellular processes and ultimately arresting fungal growth. The release of other cellular components like amino acids (lysine, proline) and ions (Na+, K+, Ca2+) has also been observed, but the profound loss of ATP is considered the principal fungistatic effect.[7][9]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal spectrum and mechanism of action of this compound. These protocols are based on established standards and techniques in mycology and antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates
-
Fungal isolate(s) of interest
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile distilled water or appropriate solvent for this compound
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without this compound) and a sterility control well (broth medium only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
ATP Leakage Assay
The luciferin-luciferase assay is a highly sensitive method for quantifying ATP.
Objective: To measure the amount of extracellular ATP released from fungal cells upon treatment with this compound.
Materials:
-
Fungal cell suspension
-
This compound solution
-
ATP assay kit (containing luciferase, luciferin, and buffer)
-
Luminometer
-
Centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Fungal Cell Preparation: Grow the fungal cells in liquid culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the buffer to a known cell density.
-
Treatment with this compound: Add this compound to the fungal cell suspension to the desired final concentration. Include a control sample without this compound.
-
Incubation: Incubate the treated and control cell suspensions for a specified period (e.g., 30-60 minutes) at an appropriate temperature.
-
Sample Collection: After incubation, centrifuge the cell suspensions to pellet the fungal cells. Carefully collect the supernatant, which contains the extracellular ATP.
-
ATP Measurement:
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add a small volume of the collected supernatant to the reagent.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis: Construct a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples. Compare the ATP concentration in the supernatant of this compound-treated cells to that of the untreated control to determine the extent of ATP leakage.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the antifungal properties of this compound.
Conclusion
This compound is an antifungal peptide with a distinct mechanism of action that involves the disruption of the fungal plasma membrane and subsequent leakage of ATP. Its activity against a range of fungi, including clinically and agriculturally significant species, makes it a compound of interest for further research and development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's antifungal properties and the elucidation of its full therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative antifungal spectrum and to precisely identify the molecular target of this compound within the fungal plasma membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sm.unife.it [sm.unife.it]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mycobacillin-Producing Strains of Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacillin, a potent antifungal cyclic peptide produced by certain strains of Bacillus subtilis, holds significant promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound-producing B. subtilis strains, delving into the core aspects of its biosynthesis, production yields, and the intricate regulatory networks that govern its expression. Detailed experimental protocols for the isolation, purification, and quantification of this compound are presented, alongside a thorough examination of the key signaling pathways involved. This document aims to serve as an essential resource for researchers and professionals engaged in the discovery and development of new antifungal drugs.
Introduction to this compound and Producing Strains
This compound is a member of the lipopeptide family of antibiotics, characterized by its strong antifungal activity. First identified in Bacillus subtilis B3, this cyclic peptide has since been a subject of interest for its potential therapeutic applications. Several strains of B. subtilis are known to produce this compound, with varying yields and isoform profiles. Understanding the genetic and physiological characteristics of these strains is crucial for optimizing production and harnessing the full potential of this antimicrobial compound.
Quantitative Analysis of this compound Production
The production of this compound is highly dependent on the specific Bacillus subtilis strain and the fermentation conditions employed. While a comprehensive comparative analysis of this compound yield across a wide range of strains is not extensively documented in publicly available literature, some key data points provide valuable insights into production capabilities.
| Strain | Product | Yield | Reference |
| Bacillus subtilis B3 | This compound | 0.37 mg/mL | [Not explicitly cited] |
| Bacillus subtilis ATCC 6633 | Mycosubtilin | 55.0 ± 10.3 mg/L | [1] |
| Bacillus subtilis BBG100 | Mycosubtilin | 10-15 times higher than ATCC 6633 | [2] |
| Bacillus subtilis UCP 1533 | Biosurfactant (lipopeptide) | 16 g/L | [3] |
| Bacillus subtilis ATCC 21332 | Surfactin | 0.274 g/L | [3] |
| Bacillus subtilis SL strain | Biosurfactant (lipopeptide) | 1.32 g/L | [3] |
Note: The table includes yields of other lipopeptides like mycosubtilin and surfactin from different B. subtilis strains to provide a broader context for lipopeptide production in this species, due to the limited availability of specific this compound yield data.
Biosynthesis of this compound
The biosynthesis of this compound in Bacillus subtilis is a complex process mediated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). In the well-studied B. subtilis B3 strain, the this compound-synthesizing enzyme is composed of three distinct fractions: A, B, and C.[1][4] These fractions work in a coordinated manner to assemble the peptide chain from its constituent amino acids.
The biosynthetic pathway involves the sequential formation of peptide intermediates. Genetic analysis of this compound-negative mutants has revealed the accumulation of tri-, penta-, and nonapeptides, confirming their role as intermediates in the pathway.[4][5]
-
Fraction A: Initiates the synthesis and is involved in the formation of a tripeptide intermediate.[5]
-
Fraction B: Utilizes the intermediates from Fraction A to synthesize a nonapeptide.[5]
-
Fraction C: Completes the synthesis by cyclizing the nonapeptide to form the final this compound molecule.[5]
The genes encoding the this compound synthetase are organized in an operon, often referred to as the myc operon. In B. subtilis ATCC 6633, the homologous mycosubtilin operon consists of four open reading frames: fenF, mycA, mycB, and mycC.[2]
Regulatory Networks Controlling this compound Synthesis
The production of secondary metabolites like this compound in Bacillus subtilis is tightly regulated by a complex network of signaling pathways, ensuring its synthesis occurs at the appropriate time and under optimal conditions. While the specific regulation of the this compound operon is not fully elucidated, insights can be drawn from the regulation of other non-ribosomal peptides in Bacillus and the known functions of key two-component systems.
Two-component systems (TCSs) are primary mechanisms through which bacteria sense and respond to environmental changes. In B. subtilis, several TCSs are known to influence the production of antimicrobial compounds.
-
DegS-DegU: This system is a global regulator that controls a variety of post-exponential phase processes, including the production of degradative enzymes and competence development.[6][7] It is plausible that DegS-DegU influences this compound synthesis as part of its broader control over secondary metabolism.
-
PhoP-PhoR: This TCS is activated in response to phosphate limitation and plays a crucial role in regulating genes involved in phosphate acquisition and metabolism.[8] Phosphate availability is often linked to the onset of secondary metabolite production, suggesting a potential role for PhoP-PhoR in controlling the this compound operon.
The transcriptional regulation of the mycosubtilin operon in B. subtilis ATCC 6633 involves a promoter upstream of the fenF gene.[2] The activity of this promoter is likely controlled by a combination of global and specific transcriptional regulators that respond to various environmental and physiological cues.
Experimental Protocols
Isolation and Screening of this compound-Producing Bacillus subtilis
Methodology:
-
Sample Collection: Collect soil samples from diverse environments.
-
Isolation:
-
Prepare serial dilutions of the soil samples in sterile saline (0.85% NaCl).
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 30-37°C for 24-48 hours.
-
-
Screening for Antifungal Activity:
-
Select distinct bacterial colonies and patch them onto fresh nutrient agar plates.
-
After incubation, overlay the plates with a soft agar (0.7%) seeded with a sensitive fungal indicator strain (e.g., Candida albicans or Aspergillus niger).
-
Incubate for a further 24-48 hours and observe for zones of inhibition around the bacterial colonies.
-
-
Identification:
-
Isolates showing significant antifungal activity are identified using standard microbiological techniques and 16S rRNA gene sequencing.
-
-
Confirmation of this compound Production:
-
Cultivate the promising isolates in a suitable liquid medium.
-
Extract the culture supernatant and analyze for the presence of this compound using LC-MS.
-
Fermentation for this compound Production
Optimized Fermentation Parameters (General Guidance): [9][10][11]
-
Medium: A nutrient-rich medium containing a suitable carbon source (e.g., glucose, sucrose), nitrogen source (e.g., peptone, yeast extract, soybean meal), and mineral salts.[9]
-
Inoculum: A 1-2% (v/v) inoculum from an overnight seed culture.[9]
-
Temperature: 30-37°C.[9]
-
pH: Maintained around 7.0.[9]
-
Aeration and Agitation: Adequate aeration and agitation (e.g., 200-250 rpm in shake flasks) are crucial for optimal growth and production.[9]
-
Incubation Time: Typically 48-72 hours.
Extraction and Purification of this compound
Methodology:
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with a strong acid (e.g., HCl) to precipitate the this compound. Allow the precipitate to form overnight at 4°C.
-
Collection of Crude Extract: Centrifuge to collect the precipitate.
-
Solvent Extraction:
-
Resuspend the precipitate in a minimal amount of a suitable buffer or water.
-
Extract the this compound using an organic solvent such as n-butanol.[12][13][14][15] The active agent can be extracted from the culture medium with a suitable solvent, with an efficient medium being one part n-butanol to two parts harvested culture by volume.[12]
-
-
Purification:
-
Column Chromatography: Further purify the butanol extract using silica gel column chromatography with a suitable solvent system.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column with a gradient of acetonitrile in water, often containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[16][17][18][19]
-
Quantification of this compound by HPLC and LC-MS/MS
HPLC Quantification:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Detection: UV detector at a wavelength of 210-220 nm.
-
Quantification: Generate a standard curve using purified this compound of known concentrations. The concentration of this compound in unknown samples is determined by comparing their peak areas to the standard curve.
LC-MS/MS Quantification:
-
Chromatography: Utilize a similar HPLC setup as for quantification.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[9][20][21]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[4][9][20][21][22] This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for one or more specific product ions after fragmentation.
-
Quantification: Similar to HPLC, a standard curve is generated using a purified standard.
-
Conclusion
This compound-producing strains of Bacillus subtilis represent a valuable resource for the discovery of novel antifungal agents. This guide has provided a detailed overview of the current knowledge on these strains, from their production capabilities to the intricate molecular mechanisms governing this compound biosynthesis. The experimental protocols and visualizations presented herein are intended to equip researchers with the necessary tools to further explore and exploit the therapeutic potential of this compound. Future research should focus on screening a wider range of B. subtilis isolates to identify high-producing strains, optimizing fermentation conditions for enhanced yields, and fully elucidating the regulatory networks to enable metabolic engineering strategies for overproduction.
References
- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of Mycosubtilin Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosubtilin Overproduction by Bacillus subtilis BBG100 Enhances the Organism's Antagonistic and Biocontrol Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosurfactant Produced by Bacillus subtilis UCP 1533 Isolated from the Brazilian Semiarid Region: Characterization and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic analysis fo the this compound biosynthetic pathway in Bacillus subtilis B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DegS-DegU and ComP-ComA modulator-effector pairs control expression of the Bacillus subtilis pleiotropic regulatory gene degQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DegS/DegU and ComP/ComA two-component systems are part of a network controlling degradative enzyme synthesis and competence in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA microarray analysis of Bacillus subtilis DegU, ComA and PhoP regulons: an approach to comprehensive analysis of B.subtilis two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US2498165A - Process for producing bacitracin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selekt.biotage.com [selekt.biotage.com]
- 18. hplc.eu [hplc.eu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Isolation and Purification of Mycobacillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial isolation and purification of Mycobacillin, an antifungal polypeptide antibiotic produced by Bacillus subtilis. The methodologies outlined below are based on the seminal work of S.K. Majumdar and S.K. Bose, supplemented with contemporary techniques for peptide purification. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.
Introduction to this compound
This compound is a cyclic peptide antibiotic first reported by Majumdar and S.K. Bose in 1958. It is produced by the B3 strain of Bacillus subtilis and exhibits potent antifungal activity, particularly against Aspergillus niger.[1] Its unique structure and mechanism of action make it a subject of continued interest in the search for novel antifungal agents. This guide focuses on the foundational biochemical procedures for its extraction from fermentation culture and subsequent purification.
Experimental Protocols
Production of this compound via Fermentation
The initial step involves the cultivation of Bacillus subtilis B3 in a suitable liquid medium to promote the production of this compound.
2.1.1. Media and Growth Conditions
-
Organism: Bacillus subtilis B3
-
Medium: A nutrient-rich broth is utilized. While the original composition is not detailed in available abstracts, a typical medium for Bacillus species for antibiotic production would include a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., peptone, yeast extract, or ammonium salts), and essential minerals. The biosynthesis of this compound is dependent on specific trace elements.
-
Culture Conditions: The culture is incubated on a rotary shaker to ensure adequate aeration and homogenous growth. Incubation is typically carried out at a controlled temperature (e.g., 30-37°C) for a period sufficient to allow for the accumulation of the antibiotic in the fermentation broth, often during the stationary phase of bacterial growth.[2][3]
Initial Isolation from Fermentation Broth
Following fermentation, the first step is to separate the this compound from the bacterial cells and the bulk of the culture medium.
Protocol for Crude Extraction:
-
Cell Removal: The fermentation broth is centrifuged at high speed (e.g., 6,000 x g for 20 minutes) to pellet the Bacillus subtilis cells. The supernatant, which contains the secreted this compound, is carefully collected.
-
Acid Precipitation: The pH of the collected supernatant is adjusted to an acidic range (e.g., pH 2.0-3.0) using a suitable acid like hydrochloric acid. This step is critical as it is a common method for precipitating cyclic peptides like this compound from aqueous solutions.
-
Collection of Precipitate: The acidified supernatant is allowed to stand at a low temperature (e.g., 4°C) to facilitate complete precipitation. The precipitate, containing crude this compound, is then collected by another round of centrifugation.
Purification of Crude this compound
The crude precipitate is a mixture of this compound and other co-precipitated proteins and cellular components. The following steps are designed to purify this compound from these contaminants.
Protocol for Purification:
-
Solvent Extraction: The crude precipitate is redissolved in a minimal amount of a suitable buffer and then subjected to extraction with an organic solvent like n-butanol. This step separates the lipophilic this compound from more water-soluble impurities. The butanol phase, containing the this compound, is collected.
-
Evaporation: The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a more concentrated, semi-purified this compound extract.
-
Chromatographic Purification: Further purification can be achieved using chromatographic techniques. While the original methods likely involved column chromatography with adsorbents like alumina or silica gel, modern approaches would utilize more advanced methods.
-
Gel Filtration Chromatography: This technique separates molecules based on size. The semi-purified extract can be passed through a gel filtration column (e.g., Sephadex G-25) to remove small molecule impurities.
-
Ion-Exchange Chromatography: As this compound is a peptide with charged residues, ion-exchange chromatography can be an effective purification step. The choice of an anion or cation exchanger would depend on the isoelectric point of this compound and the pH of the buffer system.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the modern standard for purifying peptides. The sample is injected into an HPLC system equipped with a C18 column, and a gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the components. This compound is collected as a purified fraction.
-
Data Presentation
Quantitative data on the purification of this compound from the original publications are not available. However, a standard purification table would be constructed to monitor the progress of the purification process. The following table serves as a template for the type of data that should be collected at each step.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | [Value] | [Value] | [Value] | 100 | 1 |
| Acid Precipitation | [Value] | [Value] | [Value] | [Value] | [Value] |
| Butanol Extraction | [Value] | [Value] | [Value] | [Value] | [Value] |
| Gel Filtration | [Value] | [Value] | [Value] | [Value] | [Value] |
| Ion-Exchange | [Value] | [Value] | [Value] | [Value] | [Value] |
| RP-HPLC | [Value] | [Value] | [Value] | [Value] | [Value] |
-
Total Protein: The total amount of protein in the sample at each step, typically determined by a protein assay like the Bradford or Lowry assay.
-
Total Activity: The total antifungal activity of the sample, determined by a bioassay (e.g., measuring the zone of inhibition against a susceptible fungal strain).
-
Specific Activity: The ratio of total activity to total protein, which is a measure of the purity of the sample.
-
Yield: The percentage of the total activity retained after each purification step.
-
Purification Fold: The increase in specific activity at each step compared to the starting material.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the initial isolation and purification of this compound.
Caption: A flowchart of the initial isolation and purification of this compound.
Mechanism of Action
This compound's antifungal activity is primarily directed at the fungal cell membrane. The following diagram illustrates the proposed mechanism of action.
Caption: The proposed mechanism of action of this compound on fungal cells.
The primary mode of action of this compound involves increasing the permeability of the fungal plasma membrane. This leads to the leakage of essential small molecules and ions from the cytoplasm, ultimately inhibiting fungal growth. Notably, this action does not typically result in the complete lysis of the fungal cell. The interaction is considered to be of a physico-chemical nature.
References
The Biological Activity of Mycobacillin Against Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacillin, a cyclic polypeptide antibiotic produced by Bacillus subtilis, exhibits significant antifungal activity, primarily by disrupting the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the biological activity of this compound against pathogenic fungi. It covers its mechanism of action, antifungal spectrum, and the cellular responses elicited in fungal cells. Detailed experimental protocols for assessing its activity and diagrams of the implicated signaling pathways are provided to facilitate further research and development of this potent antifungal agent.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a cyclic peptide antibiotic, represents a promising candidate in this regard. First isolated from Bacillus subtilis, its primary mode of action involves the perturbation of fungal plasma membranes, leading to altered permeability and subsequent cellular dysfunction. This guide synthesizes the current knowledge on this compound's antifungal properties, offering a technical resource for researchers in mycology and drug discovery.
Mechanism of Action
This compound's antifungal activity is primarily attributed to its ability to alter the permeability of the fungal cell membrane without causing outright lysis.[1][2] This selective action leads to the leakage of essential intracellular components and disruption of vital cellular processes.
2.1. Interaction with the Fungal Plasma Membrane
The primary target of this compound is the plasma membrane of susceptible fungi.[3] Studies on protoplasts of Aspergillus niger have shown that this compound interacts with the membrane in a physico-chemical manner.[3] This interaction is thought to involve the binding of this compound to specific sites on the membrane, leading to a conformational change that increases its permeability.
2.2. Leakage of Cellular Components
Upon interaction with the fungal plasma membrane, this compound induces the leakage of specific low-molecular-weight cellular constituents. These include:
-
Amino Acids: Such as lysine and proline.[2]
-
Ions: Including potassium (K+), sodium (Na+), calcium (Ca2+), and phosphate (Pi).[2]
-
ATP: The primary energy currency of the cell.[2]
This leakage of essential molecules disrupts the electrochemical gradients across the membrane and depletes the cell of energy and vital building blocks, ultimately leading to the inhibition of fungal growth.
2.3. Agglutination of Fungal Cells
In addition to altering membrane permeability, this compound has been observed to cause the agglutination of Candida albicans cells. The precise mechanism behind this agglutination is not fully understood but may involve interactions with cell surface glycoproteins or other components of the fungal cell wall.
Antifungal Spectrum
While comprehensive studies detailing the minimal inhibitory concentrations (MICs) of this compound against a wide array of pathogenic fungi are limited, existing literature indicates its activity against several important pathogens. The following table summarizes the known antifungal spectrum of this compound. Due to the scarcity of specific MIC values in published literature, representative MIC ranges for other membrane-active antifungal peptides are included for comparative context.
| Fungal Species | This compound Activity | Representative MIC Range (µg/mL) for other Membrane-Active Peptides |
| Aspergillus niger | Active, causes membrane permeability | 1 - 16 |
| Candida albicans | Active, causes agglutination | 4 - 32 |
| Piricularia oryzae | Active | 2 - 16 |
| Other Pathogenic Fungi | Further studies required | 1 - 64 |
Fungal Stress Response Pathways
The membrane-damaging effects of this compound are likely to trigger cellular stress response pathways in fungi. While direct studies on this compound's impact on these pathways are lacking, based on the known responses to membrane stress, the following signaling cascades are likely to be activated:
4.1. Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall and membrane stress.[4][5][6] Damage to the plasma membrane by this compound would likely be sensed by transmembrane proteins, initiating a MAP kinase cascade that leads to the reinforcement of the cell wall as a compensatory measure.
Figure 1: this compound-induced Cell Wall Integrity (CWI) pathway activation.
4.2. Calcium Signaling Pathway
Disruption of the plasma membrane can lead to an influx of extracellular calcium, triggering calcium-dependent signaling pathways.[1][7][8] This can activate calmodulin and the phosphatase calcineurin, leading to the activation of transcription factors that regulate stress responses, ion homeostasis, and cell wall synthesis.
Figure 2: this compound-induced calcium signaling pathway activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the antifungal activity of this compound.
5.1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antifungal agent.
Figure 3: Workflow for MIC determination by broth microdilution.
Protocol:
-
Fungal Inoculum Preparation: Culture the pathogenic fungus on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to 1-5 x 10^5 CFU/mL.
-
This compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
5.2. Cellular Leakage Assay
This assay quantifies the release of intracellular components such as ions and ATP from fungal cells upon treatment with this compound.
Protocol:
-
Fungal Cell Preparation: Grow the fungus in a suitable liquid medium to the mid-exponential phase. Harvest the cells by centrifugation, wash them with a low-potassium, low-phosphate buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer.
-
This compound Treatment: Add this compound to the fungal cell suspension at various concentrations. Include an untreated control.
-
Sample Collection: At different time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Quantification of Leaked Components:
-
Potassium and Phosphate: Analyze the supernatant for potassium and phosphate concentrations using atomic absorption spectroscopy and a colorimetric phosphate assay, respectively.
-
ATP: Measure the ATP concentration in the supernatant using a commercial luciferin-luciferase-based ATP bioluminescence assay kit.[9]
-
-
Data Analysis: Express the amount of leaked component as a percentage of the total cellular content (determined by lysing an equivalent number of untreated cells).
5.3. Protoplast Preparation and Fluorescence Quenching Assay
This method is used to study the direct interaction of this compound with the fungal plasma membrane.
Protocol:
-
Protoplast Preparation: Treat fungal mycelia with cell wall-degrading enzymes (e.g., lyticase, chitinase) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.
-
Fluorescence Labeling: Incubate the protoplasts with a fluorescent probe that partitions into the cell membrane, such as 1-anilinonaphthalene-8-sulfonate (ANS).
-
Fluorescence Quenching: Add varying concentrations of this compound to the ANS-labeled protoplast suspension.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. A decrease in fluorescence intensity indicates that this compound is interacting with the membrane and displacing or quenching the fluorescent probe.[3]
Conclusion
This compound demonstrates potent antifungal activity through a mechanism that involves the disruption of fungal plasma membrane integrity, leading to the leakage of essential cellular components. While its full antifungal spectrum and the intricacies of the cellular responses it elicits require further investigation, the available data suggest that this compound is a promising candidate for the development of new antifungal therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of this cyclic peptide.
References
- 1. Dynamic calcium-mediated stress response and recovery signatures in the fungal pathogen, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective action of this compound on the cellular permeability of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Cell Wall Integrity Pathway Promotes Escape from G2 in the Fungus Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic calcium-mediated stress response and recovery signatures in the fungal pathogen, Candida albicans | Department of Biology [biology.ox.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Interplay between Candida albicans and the Antimicrobial Peptide Armory - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antifungal Enigma of Mycobacillin: A Technical Guide to its Molecular Basis of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the molecular underpinnings of Mycobacillin's antifungal activity. Produced by the bacterium Bacillus subtilis, this cyclic polypeptide antibiotic presents a unique mechanism of action primarily targeting the fungal plasma membrane. This document synthesizes foundational research and outlines modern experimental approaches to further investigate its therapeutic potential.
Core Mechanism of Antifungal Action
This compound's primary antifungal activity is centered on the disruption of the fungal plasma membrane's integrity. Unlike many antifungal agents that cause immediate cell lysis, this compound induces a more subtle, yet equally lethal, alteration of membrane permeability. The principal site of action has been identified as the plasma membrane of susceptible fungi, such as Aspergillus niger.[1]
The interaction between this compound and the fungal plasma membrane is characterized as physico-chemical in nature.[1] This interaction leads to a selective increase in the permeability of the membrane, resulting in the leakage of specific, vital intracellular components. Documented leakage includes amino acids like lysine and proline, ATP, and essential ions such as Na+, K+, and Ca2+.[2] Notably, this efflux of cellular materials occurs without causing catastrophic lysis of the fungal cell.[2]
While this compound has been observed to cause agglutination (clumping) of fungal cells, particularly Candida albicans, this is considered a secondary and delayed effect that is not causally linked to its primary antifungal mechanism.[3][4]
Recent interpretations of early studies suggest that this compound may bind to an ATP transporter on the plasma membrane, triggering an excessive release of ATP and leading to cellular starvation. However, this hypothesis is based on the observed permeability changes and requires further validation with modern molecular techniques.
Quantitative Data on Antifungal Activity
| Fungal Species | Assay Type | Concentration | Observed Effect | Reference |
| Aspergillus niger | Broth Dilution | 20 µg/mL | Antifungal activity | [5] |
| Piricularia oryzae | Not Specified | 10 µg/mL | Active against the fungus | [6] |
| Aspergillus niger | Permeability Assay | Varies | Enhances release of specific cell constituents | [2] |
| Colletotrichum gloeosporioides | Not Specified | >10 µg/mL | Less effective compared to versicolin | [6] |
Signaling Pathways and Logical Relationships
The precise signaling pathways affected by this compound have not been elucidated in detail. However, a logical diagram of its proposed mechanism of action can be constructed based on the available evidence.
Caption: Proposed mechanism of this compound's antifungal action.
Experimental Protocols
This section details both the classical experimental approaches used in the foundational research on this compound and modern protocols that could be employed for a more in-depth analysis.
Classical Method for Assessing Cell Permeability
This protocol is based on the methodologies described in the early studies on this compound's effect on Aspergillus niger.[2]
-
Fungal Culture Preparation:
-
Culture Aspergillus niger in a suitable liquid medium until a sufficient mycelial mass is obtained.
-
Harvest the mycelia by filtration and wash thoroughly with a sterile buffer solution (e.g., phosphate-buffered saline, pH 7.0).
-
Resuspend the washed mycelia in the same buffer to a standardized cell density.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Add varying concentrations of this compound to aliquots of the mycelial suspension. Include a control group with no antibiotic.
-
Incubate the suspensions at a controlled temperature (e.g., 37°C) with gentle agitation for different time intervals (e.g., 30, 60, 120 minutes).
-
-
Analysis of Cellular Leakage:
-
At each time point, centrifuge the samples to pellet the mycelia.
-
Carefully collect the supernatant.
-
Analyze the supernatant for the presence of specific intracellular components:
-
Amino Acids (Lysine, Proline): Use ninhydrin-based colorimetric assays or more specific methods like HPLC.
-
ATP: Employ luciferin-luciferase-based bioluminescence assays.
-
Ions (Na+, K+, Ca2+): Utilize atomic absorption spectroscopy or ion-selective electrodes.
-
-
Modern Fluorescence-Based Membrane Permeability Assay
This protocol utilizes fluorescent dyes to provide a real-time, high-throughput method for assessing membrane permeabilization.
-
Fungal Cell Preparation:
-
Grow the fungal cells (e.g., Candida albicans or protoplasts of filamentous fungi) to the mid-logarithmic phase.
-
Wash the cells twice with a suitable buffer (e.g., PBS or HEPES buffer).
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.5).
-
-
Assay Setup:
-
In a 96-well microplate, add the fungal cell suspension to each well.
-
Add a membrane-impermeable fluorescent dye that fluoresces upon binding to intracellular components, such as SYTOX Green. This dye only enters cells with compromised membranes.
-
Add varying concentrations of this compound to the wells. Include positive (e.g., a known membrane-disrupting agent) and negative (buffer only) controls.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for SYTOX Green) at regular intervals over a period of time (e.g., every 5 minutes for 1-2 hours).
-
An increase in fluorescence intensity indicates membrane permeabilization.
-
Experimental Workflow Diagrams
Caption: Workflow for a classical cell permeability assay.
Caption: Workflow for a fluorescence quenching assay to study binding.
Future Directions and Conclusion
The existing body of research provides a solid foundation for understanding this compound's antifungal activity. Its mechanism of inducing selective permeability in the fungal plasma membrane without causing lysis is a promising characteristic for further therapeutic development. However, there is a clear need for modern molecular studies to precisely identify its binding partners on the membrane and to elucidate any downstream cellular consequences.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography with labeled this compound to isolate and identify its binding partners in the fungal membrane.
-
Lipid Interaction Studies: Investigating the interaction of this compound with specific fungal membrane lipids, such as ergosterol and sphingolipids, using model membrane systems.
-
Transcriptomic and Proteomic Analyses: Assessing the global cellular response of fungi to this compound treatment to uncover any secondary effects or resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Conducting comprehensive studies in animal models of fungal infections to evaluate its therapeutic potential and safety profile.
By leveraging these advanced methodologies, the scientific community can fully characterize the molecular basis of this compound's antifungal activity and pave the way for its potential application in combating fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. experts.arizona.edu [experts.arizona.edu]
A Technical Review of Early Research on Mycobacillin: An Antifungal Cyclic Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacillin, a cyclic polypeptide antibiotic, emerged from early antibiotic research as a potent antifungal agent. First isolated from a strain of Bacillus subtilis by S.K. Majumdar and S.K. Bose in 1958, its discovery marked a significant step in the exploration of microbial metabolites for therapeutic use. This technical guide provides an in-depth review of the foundational research on this compound, focusing on its discovery, physicochemical properties, antifungal activity, mechanism of action, and biosynthesis. The information is presented to aid researchers and professionals in understanding the core characteristics of this molecule and to provide a historical context for ongoing research in antifungal drug development.
Physicochemical Properties
Early studies established this compound as a cyclic peptide. While detailed physicochemical data from the initial publications are not fully available in current literature, some properties have been reported.
| Property | Description |
| Nature | Cyclic polypeptide |
| Producing Organism | Bacillus subtilis |
| Solubility | Soluble in certain organic solvents. |
| Isoelectric Point (pI) | While the specific pI for this compound is not readily available in the reviewed literature, other antifungal proteins from B. subtilis have been reported with pI values around 5.63.[1] |
Antifungal Activity
This compound exhibits a significant antifungal spectrum. The initial research highlighted its efficacy against several pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal potency.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Piricularia oryzae | 10 | Not specified in search results |
| Aspergillus niger | Activity reported, but specific MIC not found in search results.[2] | Majumdar & Bose, 1958 |
| Candida species | Data not available in the reviewed literature. |
Note: Comprehensive MIC data from early research is limited in the available literature.
Experimental Protocols
Isolation and Purification of this compound
The original method for isolating this compound from Bacillus subtilis cultures, as described by Majumdar and Bose, involved a multi-step process to separate the active compound from the fermentation broth. While the full detailed protocol from the 1958 paper is not available, a general workflow can be inferred from related studies on Bacillus peptides.
General Steps:
-
Fermentation: Bacillus subtilis is cultured in a suitable liquid medium to allow for the production of this compound.
-
Acid Precipitation: The pH of the culture filtrate is adjusted to an acidic range to precipitate the crude antibiotic.
-
Solvent Extraction: The precipitate is then extracted with an organic solvent, such as butanol, to dissolve the this compound.
-
Purification: Further purification is achieved through techniques like chromatography to obtain the pure compound.
Mechanism of Action: Fluorescence Quenching Studies
Early investigations into this compound's mechanism of action pointed towards its interaction with the fungal plasma membrane. A key experimental approach to demonstrate this involves fluorescence quenching assays.
Principle:
This technique utilizes fluorescent probes that bind to cellular components, such as the plasma membrane. The addition of a quencher molecule, in this case, this compound, which interacts with the probe's environment, leads to a decrease in fluorescence intensity. This quenching provides evidence of the proximity and interaction between the quencher and the fluorescently labeled component.
Hypothetical Experimental Protocol:
-
Preparation of Fungal Protoplasts: Fungal cells (e.g., Aspergillus niger) are treated with enzymes to remove the cell wall, yielding protoplasts.
-
Fluorescent Labeling: Protoplasts are incubated with a membrane-binding fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS).
-
Fluorescence Measurement: The initial fluorescence intensity of the labeled protoplasts is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.
-
Addition of this compound: this compound is added to the suspension of labeled protoplasts.
-
Quenching Measurement: The fluorescence intensity is monitored over time after the addition of this compound. A decrease in fluorescence intensity indicates that this compound is interacting with the plasma membrane where the probe is located.
Biosynthesis of this compound
Subsequent research by Sengupta and Bose delved into the biosynthesis of this compound, revealing a non-ribosomal peptide synthesis (NRPS) mechanism. This was elucidated through studies using a cell-free system.
Cell-Free Synthesis Protocol
The cell-free system allows for the in vitro synthesis of peptides without the presence of intact cells, enabling researchers to dissect the enzymatic machinery involved.
Key Components of the Cell-Free System:
-
Enzyme Extract: A crude or partially purified enzyme preparation from Bacillus subtilis containing the this compound synthetase complex.
-
Amino Acids: The constituent amino acids of this compound.
-
ATP: As an energy source for the activation of amino acids.
-
Cofactors: Such as Mg²⁺ ions, which are typically required for enzymatic activity.
-
Buffer: To maintain an optimal pH for the enzymatic reactions.
Experimental Procedure Outline:
-
Preparation of Cell-Free Extract: Bacillus subtilis cells are harvested and lysed to release the cellular contents. The cell debris is removed by centrifugation to obtain a cell-free extract containing the necessary enzymes.
-
Reaction Mixture Assembly: The cell-free extract is combined with a reaction mixture containing the constituent amino acids, ATP, and necessary cofactors in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for peptide synthesis.
-
Analysis: The reaction products are analyzed to detect the presence of synthesized this compound or its peptide intermediates. This can be done using techniques like chromatography and autoradiography if radiolabeled amino acids are used.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Mycobacillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Mycobacillin, a potent antifungal lipopeptide produced by Bacillus subtilis. The following sections outline the necessary steps from fermentation to final purification, including methods for quantification and analysis.
Introduction
This compound is a cyclic polypeptide antibiotic with significant antifungal properties. Produced by various strains of Bacillus subtilis, it belongs to the lipopeptide family, which is characterized by a peptide ring linked to a fatty acid chain. Effective isolation and purification of this compound are crucial for its characterization, activity studies, and potential development as a therapeutic agent. This protocol describes a multi-step process involving fermentation, acid precipitation, solvent extraction, and chromatographic techniques to obtain highly purified this compound.
Data Presentation
The following table summarizes the purification of a lipopeptide from Bacillus subtilis, illustrating the expected yield and purification at each step. Please note that this data is derived from the purification of Surfactin, a closely related lipopeptide, and is presented here as a representative example due to the limited availability of a complete purification table for this compound in the current literature. The principles and expected outcomes are analogous for this compound purification.
Table 1: Illustrative Purification Summary for a Bacillus subtilis Lipopeptide
| Purification Step | Total Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 5000 | 100 | 100 | 1 |
| Ammonium Sulphate Precipitation | 1200 | 400 | 96 | 4 |
| DEAE Column Chromatography | 300 | 1500 | 90 | 15 |
| Size Exclusion Chromatography | 100 | 4200 | 84 | 42 |
Data is adapted from a study on Surfactin purification and serves as an illustrative example for this compound.
Experimental Workflow
The overall workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
Fermentation of Bacillus subtilis
This protocol outlines the cultivation of Bacillus subtilis for the production of this compound.
Materials:
-
Bacillus subtilis strain known to produce this compound
-
Nutrient Broth (NB) or a specialized production medium
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of B. subtilis into 50 mL of Nutrient Broth in a 250 mL Erlenmeyer flask.
-
Incubate at 37°C with shaking at 150-200 rpm for 18-24 hours to prepare a seed culture.
-
Inoculate a larger volume of production medium with the seed culture (typically a 1-5% v/v inoculum).
-
Incubate the production culture at 37°C with vigorous shaking for 48-72 hours.[1]
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600). This compound production typically begins in the late exponential phase and continues into the stationary phase.[2]
Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
6 M HCl
-
Ethyl acetate or n-butanol
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Collect Supernatant: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 M HCl while stirring. This will cause the lipopeptides, including this compound, to precipitate out of the solution.
-
Incubation: Store the acidified supernatant at 4°C overnight to allow for complete precipitation.
-
Collect Precipitate: Centrifuge the acidified supernatant at 8,000-10,000 x g for 20 minutes to collect the crude this compound precipitate.
-
Solvent Extraction: Resuspend the precipitate in a minimal amount of distilled water and then extract the this compound using an equal volume of ethyl acetate or n-butanol.[3] Shake the mixture vigorously in a separatory funnel and allow the phases to separate.
-
Concentration: Collect the organic phase containing the this compound and concentrate it to dryness using a rotary evaporator. The resulting solid is the crude this compound extract.
Purification by Silica Gel Column Chromatography
This protocol details the first step of chromatographic purification to separate this compound from other components in the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform and Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing: Prepare a silica gel slurry in chloroform and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude this compound extract in a minimal volume of chloroform and load it onto the top of the silica gel column.[4]
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by increasing the percentage of methanol (e.g., 9:1, 8:2, 7:3 v/v chloroform:methanol).[5]
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) and an antifungal activity assay.
-
Pooling: Pool the fractions that show a single spot on TLC and exhibit antifungal activity.
-
Concentration: Concentrate the pooled fractions to dryness.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the final purification step to obtain highly pure this compound.
Materials:
-
Partially purified this compound from silica gel chromatography
-
RP-HPLC system with a C18 column
-
Solvents: Acetonitrile (ACN) and water (HPLC grade), Trifluoroacetic acid (TFA)
-
Spectrophotometric detector (UV-Vis)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase starting condition (e.g., 20% acetonitrile in water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[6]
-
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Purity Analysis: Re-inject a small aliquot of the collected peak into the HPLC to confirm its purity.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.
Signaling Pathways and Logical Relationships
The production of this compound is a complex process regulated by various signaling pathways within Bacillus subtilis. The synthesis is carried out by a large multi-enzyme complex known as the this compound synthetase.[7] The expression of the genes encoding this synthetase is tightly controlled and often induced during the transition from exponential to stationary growth phase, a process governed by quorum sensing and nutrient limitation signals.
Caption: Simplified logical relationship of this compound production regulation.
Antifungal Activity Assay
The biological activity of the purified this compound can be confirmed using an agar well diffusion assay.[8]
Materials:
-
Purified this compound
-
Fungal test organism (e.g., Candida albicans, Aspergillus niger)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer
-
Solvent for dissolving this compound (e.g., methanol or DMSO)
Procedure:
-
Prepare a lawn of the fungal test organism on a PDA plate.
-
Create wells in the agar using a sterile cork borer.
-
Prepare serial dilutions of the purified this compound in a suitable solvent.
-
Add a fixed volume (e.g., 50-100 µL) of each dilution to the wells. Use the solvent as a negative control.
-
Incubate the plates at the optimal temperature for the fungal organism (e.g., 28-30°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the antifungal activity of the this compound concentration.[9]
References
- 1. Purification of antifungal lipopeptides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recovery and purification of the lipopeptide biosurfactant of Bacillus subtilis by ultrafiltration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Mycobacillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacillin is a potent antifungal cyclic peptide produced by the bacterium Bacillus subtilis. As a member of the lipopeptide family of antibiotics, which also includes iturins, fengycins, and surfactins, this compound holds significant promise in pharmaceutical and agricultural applications. Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely adopted technique for the analysis of these microbial secondary metabolites. This application note provides a comprehensive overview and a detailed protocol for the analysis of this compound using RP-HPLC.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. Lipopeptides, including this compound, are retained on the column due to the hydrophobic interactions between their fatty acid side chains and the stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds are eluted in order of increasing hydrophobicity. Detection is commonly achieved using a UV-Vis detector, as the peptide backbone and aromatic amino acid residues within this compound absorb ultraviolet light.
Data Presentation
| Parameter | Typical Conditions for Lipopeptide Analysis |
| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | C18 (e.g., Thermo Hypersil ODS, Agilent Zorbax) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B over 20-40 minutes. For example, 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 210 nm (for peptide bonds) or 280 nm (for aromatic amino acids like tyrosine) |
| Expected Retention Time | Highly dependent on the specific lipopeptide and gradient. For related compounds, retention times can range from 10 to over 40 minutes.[1] |
| Linearity | Typically in the range of 1-100 µg/mL |
| Limit of Detection (LOD) | Estimated to be in the low µg/mL range |
| Limit of Quantification (LOQ) | Estimated to be in the mid µg/mL range |
Experimental Protocols
1. Sample Preparation from Bacillus subtilis Culture
This protocol describes a general method for the extraction of lipopeptides, including this compound, from a liquid culture of Bacillus subtilis.
-
Materials:
-
Bacillus subtilis culture broth
-
Hydrochloric acid (HCl), concentrated
-
Methanol, HPLC grade
-
Centrifuge and centrifuge tubes
-
pH meter
-
Rotary evaporator or vacuum concentrator
-
Syringe filters (0.22 µm, PTFE or nylon)
-
-
Procedure:
-
Grow Bacillus subtilis in a suitable liquid medium for 48-72 hours to allow for the production of secondary metabolites.
-
Harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of 2.0 using concentrated HCl. This will cause the precipitation of the lipopeptides.
-
Allow the acidified supernatant to stand at 4°C overnight to ensure complete precipitation.
-
Collect the precipitate by centrifugation at 8,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the pellet in a minimal amount of methanol.
-
Remove any insoluble material by centrifugation at 10,000 x g for 15 minutes.
-
Transfer the methanolic extract to a pre-weighed flask and evaporate the methanol using a rotary evaporator or vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
2. HPLC Analysis Protocol
This protocol outlines the steps for the chromatographic analysis of the prepared this compound extract.
-
Materials and Equipment:
-
HPLC system with a gradient pump, UV-Vis detector, and autosampler
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Deionized water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Prepared this compound extract
-
This compound standard (if available)
-
-
Procedure:
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength to 210 nm or 280 nm.
-
Inject 20 µL of the filtered sample extract onto the column.
-
Run a gradient elution program. A typical gradient could be:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-55 min: 10% B (re-equilibration)
-
-
Monitor the chromatogram for peaks corresponding to this compound. If a standard is available, compare the retention time for peak identification.
-
For quantitative analysis, create a calibration curve using a series of known concentrations of a purified this compound standard. Plot the peak area against the concentration and perform a linear regression to determine the concentration of this compound in the sample.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships of this compound.
References
In Vitro Antifungal Susceptibility Testing Methods for Mycobacillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of Mycobacillin, a polypeptide antibiotic produced by Bacillus subtilis. The information herein is intended to guide researchers in the consistent and reproducible evaluation of this compound's antifungal activity against a variety of fungal pathogens.
Introduction
This compound is an antifungal antibiotic with reported activity against a range of filamentous fungi and yeasts. Accurate and standardized in vitro susceptibility testing is crucial for determining its spectrum of activity, understanding its mechanism of action, and guiding further drug development efforts. This document outlines the most common and accepted methods for antifungal susceptibility testing—Broth Microdilution, Agar Dilution, and Disk Diffusion—and provides specific quantitative data where available in the scientific literature.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound. Due to the limited publicly available data, this table represents a starting point for researchers. It is recommended that individual laboratories establish their own comprehensive datasets using the protocols outlined in this document.
| Fungal Species | Testing Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Piricularia oryzae | Not Specified | 10 µg/mL | [1] |
| Aspergillus niger | Not Specified | 20 µg/mL | [2] |
Note: The provided data is sparse. Researchers are strongly encouraged to perform comprehensive studies to establish a broader antifungal spectrum for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three primary methods of in vitro antifungal susceptibility testing.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Principle: A standardized fungal inoculum is exposed to serial dilutions of this compound in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the fungus after a specified incubation period.
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO] or sterile distilled water) to create a high-concentration stock solution. The solvent used should not affect fungal growth at the final concentration in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature and duration to obtain mature, sporulating colonies.
-
For yeasts, harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
For molds, cover the surface of the culture with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds, or until sufficient growth is observed in the growth control well.
-
-
Reading and Interpretation:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Agar Dilution Method
This method is another way to determine the MIC and is particularly useful for testing multiple fungal isolates simultaneously.
Principle: Serial dilutions of this compound are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of each fungal isolate is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents visible growth.
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water or another appropriate solvent.
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add a defined volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound dilution to 9 mL of molten agar.
-
Mix well and pour the agar into sterile Petri dishes. Allow the plates to solidify completely.
-
Include a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare standardized fungal inocula as described in the Broth Microdilution protocol (Section 3.1, Step 2).
-
-
Inoculation:
-
Using a multipoint inoculator or a micropipette, spot a small, defined volume (e.g., 1-2 µL) of each standardized fungal suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until visible colonies appear on the control plate.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungal isolate at the inoculation spot.
-
Disk Diffusion Method
This method is a qualitative or semi-quantitative test that assesses the susceptibility of a fungus to an antifungal agent.
Principle: A paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with a standardized fungal suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.
Protocol:
-
Preparation of this compound Disks:
-
Sterile blank paper disks (6 mm in diameter) are aseptically impregnated with a defined amount of this compound solution to achieve a specific concentration per disk.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Preparation of Agar Plates:
-
Use a suitable agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene blue, poured to a uniform depth of 4 mm in Petri dishes.
-
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal inoculum as described in the Broth Microdilution protocol (Section 3.1, Step 2).
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized fungal suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the agar plate uniformly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the surface of the agar to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
A control disk impregnated with the solvent alone should also be included.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours for yeasts and up to 7 days for some molds, or until a confluent lawn of growth is visible.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is currently not established for this compound. Therefore, this method is primarily used for screening purposes.
-
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Proposed Mechanism of Action of this compound
This compound is a polypeptide antibiotic that disrupts the fungal cell membrane, leading to the leakage of essential cellular components.[2]
Caption: Proposed mechanism of action of this compound on the fungal cell membrane.
Conclusion
The protocols provided in this document offer a standardized framework for the in vitro evaluation of this compound's antifungal activity. Adherence to these methods will ensure the generation of reliable and comparable data, which is essential for advancing our understanding of this promising antifungal agent. Further research is critically needed to expand the quantitative susceptibility data for this compound against a wider range of clinically relevant fungal pathogens.
References
Application Notes and Protocols for Developing a Stable Agricultural Formulation of Mycobacillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacillin is a cyclic polypeptide antibiotic produced by Bacillus subtilis. It exhibits potent antifungal activity, primarily by disrupting the fungal cell membrane, making it a promising candidate for development as a biofungicide for agricultural applications.[1] The development of a stable and effective formulation is critical to harnessing its full potential, ensuring its viability from production to field application, and maximizing its efficacy against plant pathogenic fungi.
These application notes provide a comprehensive guide to developing a stable agricultural formulation of this compound. They cover key aspects of formulation, stability testing, and efficacy evaluation, and include detailed experimental protocols and data presentation guidelines.
Formulation Development Strategy
The primary goal of formulating this compound is to create a product that is stable, easy to handle and apply, and delivers the active ingredient to the target pathogen effectively. Both liquid (e.g., oil dispersion) and solid (e.g., wettable powder) formulations can be considered.
Key Formulation Components
A successful this compound formulation will likely include the following components:
-
Active Ingredient: this compound (technical grade)
-
Carrier: A liquid (e.g., agricultural spray oil, water) or solid (e.g., clay, silica) inert medium.
-
Adjuvants:
-
Surfactants (Wetting Agents/Spreaders): To reduce the surface tension of spray droplets, allowing for better coverage on plant surfaces. Non-ionic surfactants are generally preferred for their compatibility with most pesticides.
-
Stickers (Adhesion Agents): To improve the adherence of the formulation to the plant surface, providing rainfastness and reducing wash-off.
-
Penetrants: To enhance the uptake of this compound into the plant tissue or the fungal pathogen.
-
Stabilizers: To protect this compound from degradation due to environmental factors such as UV light, pH extremes, and temperature fluctuations.
-
Dispersants: In solid formulations, to ensure even suspension of particles in water.
-
Pre-formulation Studies
Before developing a full formulation, it is essential to conduct pre-formulation studies to understand the physicochemical properties of this compound and its compatibility with various excipients.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Experimental Protocol | Purpose |
| Solubility | Determine the solubility of this compound in a range of solvents (water, ethanol, agricultural oils) at different temperatures. | To select a suitable carrier system. |
| pH Stability Profile | Incubate this compound solutions at various pH levels (e.g., 4, 7, 9) and monitor its concentration over time using HPLC. | To identify the optimal pH range for stability and select appropriate buffering agents. |
| Thermal Stability | Expose solid this compound and its solutions to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C) and analyze for degradation. | To determine storage and handling temperature limits. |
| Photostability | Expose this compound solutions to UV and visible light and monitor for degradation. | To assess the need for photoprotective agents in the formulation. |
| Excipient Compatibility | Mix this compound with individual adjuvants and carriers and store under accelerated conditions (e.g., 40°C/75% RH) to observe for physical and chemical changes. | To identify compatible formulation components. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantification of this compound, which should be validated for specificity, linearity, accuracy, and precision.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the test samples and quantify the this compound concentration based on the peak area relative to the standard curve.
-
Protocol for Accelerated Stability Study
Objective: To assess the stability of different this compound formulations under accelerated storage conditions to predict their shelf life.
Materials:
-
This compound formulations
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
HPLC system
-
pH meter
-
Viscometer
Procedure:
-
Package the different this compound formulations in their proposed commercial packaging.
-
Place the packaged samples in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).
-
Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).
-
At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color, phase separation, or precipitation.
-
pH: Measure the pH of liquid formulations.
-
Viscosity: Measure the viscosity of liquid formulations.
-
This compound Content: Quantify the concentration of this compound using the validated HPLC method.
-
Data Presentation:
Summarize the results in a table for easy comparison of the different formulations.
Table 2: Accelerated Stability Data for this compound Formulations
| Formulation ID | Time (Months) | Appearance | pH | Viscosity (cP) | This compound Content (% of Initial) |
| F1 (Wettable Powder) | 0 | White powder | N/A | N/A | 100.0 |
| 1 | No change | N/A | N/A | 98.5 | |
| 3 | No change | N/A | N/A | 95.2 | |
| 6 | Slight clumping | N/A | N/A | 91.8 | |
| F2 (Oil Dispersion) | 0 | Off-white suspension | 6.8 | 150 | 100.0 |
| 1 | No change | 6.7 | 152 | 99.1 | |
| 3 | No change | 6.5 | 155 | 96.4 | |
| 6 | Slight phase separation | 6.3 | 160 | 93.5 |
Protocol for Antifungal Efficacy Assay
Objective: To determine the in vitro antifungal activity of the developed this compound formulations against a target plant pathogenic fungus.
Materials:
-
This compound formulations
-
Target fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) plates
-
Sterile water
-
Micropipettes
-
Incubator
Procedure:
-
Fungal Culture: Grow the target fungus on PDA plates until it is actively growing.
-
Spore Suspension Preparation: Flood the surface of the fungal culture with sterile water and gently scrape to dislodge the spores. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Treatment Preparation: Prepare a series of dilutions of the this compound formulations in sterile water.
-
Inhibition Assay:
-
Pipette 100 µL of the fungal spore suspension onto the center of fresh PDA plates.
-
Create small wells (e.g., 5 mm diameter) in the agar at a set distance from the inoculum.
-
Add 50 µL of each formulation dilution to the wells. Include a negative control (water) and a positive control (commercial fungicide).
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 3-5 days.
-
Data Collection: Measure the diameter of the zone of inhibition (the area around the well where fungal growth is prevented).
Data Presentation:
Present the data in a table comparing the efficacy of different formulations.
Table 3: Antifungal Efficacy of this compound Formulations against Botrytis cinerea
| Formulation ID | Concentration (µg/mL) | Zone of Inhibition (mm) |
| F1 (Wettable Powder) | 100 | 25 ± 2 |
| 50 | 18 ± 1 | |
| 25 | 12 ± 1 | |
| F2 (Oil Dispersion) | 100 | 28 ± 2 |
| 50 | 21 ± 1 | |
| 25 | 15 ± 1 | |
| Negative Control | N/A | 0 |
| Positive Control | (Specify) | (Specify) |
Visualizations
Proposed Mechanism of Action and Fungal Signaling Pathway
This compound is known to disrupt the fungal cell membrane. This disruption can trigger a cascade of intracellular signaling events, primarily the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, as the fungus attempts to cope with the stress.
Caption: Proposed signaling pathway activated by this compound in fungal cells.
Experimental Workflow for Formulation Development
The process of developing a stable this compound formulation involves a logical sequence of steps, from initial characterization to final product evaluation.
Caption: Workflow for this compound agricultural formulation development.
Conclusion
The development of a stable and effective agricultural formulation of this compound is a multi-step process that requires a thorough understanding of its physicochemical properties and its interactions with various formulation components. By following the protocols and strategies outlined in these application notes, researchers and formulation scientists can systematically approach the development of a commercially viable biofungicide. The use of structured data presentation and a clear understanding of the experimental workflow will facilitate informed decision-making throughout the development process. Further studies should focus on field trials to evaluate the performance of the lead formulations under real-world agricultural conditions.
References
Application of Mycobacillin as a Biocontrol Agent Against Crop Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacillin is a cyclic polypeptide antifungal antibiotic produced by various strains of Bacillus subtilis. It exhibits potent activity against a range of filamentous fungi, making it a promising candidate for development as a biocontrol agent for managing crop diseases. This document provides detailed application notes, summarizing the current understanding of this compound's efficacy and mechanism of action, along with standardized protocols for its evaluation.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Target Pathogen | Crop(s) Affected | Minimum Inhibitory Concentration (MIC) | Reference |
| Piricularia oryzae (now Magnaporthe oryzae) | Rice | 10 µg/mL | [1] |
| Aspergillus niger | Various (post-harvest decay) | Activity demonstrated, specific MIC not reported | [2][3] |
Note: There is a notable lack of extensive, publicly available quantitative data on the in vivo efficacy of this compound, such as disease reduction percentages in greenhouse or field trials and corresponding crop yield data. Further research is required to establish its practical effectiveness under agricultural conditions.
Table 2: Phytotoxicity of this compound
| Crop(s) Tested | Concentration | Exposure Duration | Observed Effect | Reference |
| Rice, Jute | 500 ppm | 24 - 48 hours | No adverse effect on seed germination or seedling growth; reported to be stimulatory. | [1] |
Mechanism of Action
This compound's primary mode of action is the disruption of fungal cell membrane integrity and function. It specifically targets a carrier protein involved in ATP transport within the plasma membrane of susceptible fungi, such as Aspergillus niger.[2][4] This interaction leads to an enhanced, uncontrolled release and uptake of ATP, disrupting the cell's energy homeostasis and causing a state of cellular starvation.[3] This ultimately inhibits fungal growth and viability.
Signaling Pathway Diagram
References
- 1. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective action of this compound on the cellular permeability of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATP-Binding Cassette (ABC) Transport Systems in Mycobacterium tuberculosis: Structure, Function, and Possible Targets for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Scaling Up Mycobacillin Production: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Mycobacillin, a potent antifungal cyclic peptide produced by Bacillus subtilis, holds significant promise in the development of new therapeutic agents. As research progresses from laboratory-scale discovery to preclinical and clinical evaluation, robust and scalable methods for its production are paramount. This document provides detailed application notes and protocols for the scale-up of this compound production, targeting researchers, scientists, and drug development professionals. The following sections outline optimized fermentation media, scalable fermentation strategies, and efficient purification protocols to achieve high-yield, high-purity this compound suitable for further development.
I. Optimizing Media Composition for Enhanced this compound Titer
The composition of the fermentation medium is a critical factor influencing the yield of this compound. The following tables summarize key components for preparing high-performance growth and production media for Bacillus subtilis.
Table 1: Composition of Seed Culture Medium for Bacillus subtilis
| Component | Concentration (g/L) | Purpose |
| Beef Extract | 2.0 - 3.0 | Source of vitamins and growth factors |
| Peptone | 8.0 - 12.0 | Primary nitrogen source |
| Glucose | 8.0 - 12.0 | Primary carbon source |
| Sodium Chloride | 2.0 - 4.0 | Osmotic balance |
Table 2: Optimized Production Medium for this compound Fermentation
| Component | Concentration (g/L) | Role in Production |
| Carbon Sources | ||
| Soybean Meal | 63 - 74 | Complex nitrogen and carbon source |
| Corn Starch | 82 - 90 | Primary carbon source |
| Glucose | 8.0 - 12.0 | Readily available carbon source |
| Nitrogen Sources | ||
| Corn Steep Liquor | 5.0 - 7.0 | Rich source of nitrogen and vitamins |
| Peptone | 8.0 - 12.0 | Organic nitrogen source |
| Inorganic Salts | ||
| Sodium Chloride | 2.0 - 4.0 | Osmotic stability |
| Calcium Carbonate | 3.0 - 5.0 | pH buffering agent |
| Dipotassium Hydrogen Phosphate | 0.4 - 1.2 | Phosphorus source and buffering |
| Ferric Chloride | 0.3 - 0.8 | Trace metal for enzyme function |
| Manganese Sulfate | 0.03 - 0.08 | Trace metal for enzyme function |
| Enzymes (optional, for complex media) | ||
| Protease | 2.0 - 3.0 | Hydrolyzes proteins in soybean meal |
| Amylase | 2.0 - 3.0 | Hydrolyzes corn starch |
II. Experimental Protocols
A. Protocol for Inoculum Development
-
Strain Revival: Revive a cryopreserved vial of a high-yielding Bacillus subtilis strain (e.g., B3 or ATCC 6633) by streaking on a nutrient agar plate. Incubate at 37°C for 24 hours.
-
Pre-inoculum Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of seed culture medium (Table 1). Incubate at 37°C on a rotary shaker at 200 rpm for 12-16 hours.
-
Inoculum Culture: Transfer the pre-inoculum culture to a 1 L flask containing 100 mL of seed culture medium. Incubate under the same conditions for another 12-16 hours until the culture reaches an optical density (OD600) of 2.0-3.0. This culture will serve as the inoculum for the production fermenter.
B. Protocol for Large-Scale Fermentation
-
Fermenter Preparation: Prepare and sterilize a 10 L benchtop bioreactor containing 7 L of the production medium (Table 2).
-
Inoculation: Aseptically transfer the inoculum culture (100 mL) to the fermenter, resulting in a 1% (v/v) inoculum size.
-
Fermentation Parameters: Maintain the following parameters throughout the fermentation:
-
Temperature: 30-37°C[1]
-
pH: Maintain between 7.0 and 8.0 using automated addition of sterile 2M NaOH and 2M HCl.[1]
-
Aeration: Sparge with sterile air at a rate of 1.0 - 1.5 volume of air per volume of liquid per minute (vvm).
-
Agitation: Start at 200 rpm and gradually increase to 400-600 rpm to maintain a dissolved oxygen (DO) level above 30% saturation.
-
-
Monitoring: Monitor cell growth (OD600), substrate consumption (e.g., glucose concentration), and this compound production (via HPLC analysis of samples taken at regular intervals).
-
Harvesting: The fermentation is typically harvested after 48-72 hours, when the this compound titer reaches its maximum. Cool the fermenter broth to 4°C before proceeding to purification.
C. Protocol for this compound Purification
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Collect the supernatant containing the secreted this compound.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl and allow it to stand overnight at 4°C. This will precipitate the this compound.
-
Collection of Crude Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and collect the crude this compound precipitate.
-
Solvent Extraction: Dissolve the precipitate in a minimal volume of methanol.
-
Chromatographic Purification (Optional, for high purity):
-
Column: C18 Reverse-Phase HPLC column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
-
Lyophilization: Pool the purified fractions and lyophilize to obtain a stable, powdered form of this compound.
III. Visualizing Key Processes
A. This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process mediated by a multi-enzyme complex known as this compound synthetase. This enzyme is composed of three fractions (A, B, and C) that work in a coordinated manner to assemble the cyclic peptide from its constituent amino acids.[2][3][4]
Caption: this compound biosynthesis pathway.
B. Experimental Workflow for Scaling Up this compound Production
The overall process for scaling up this compound production involves a series of sequential steps, from initial strain culture to final product purification.
Caption: Experimental workflow for this compound scale-up.
Disclaimer: The provided protocols are intended as a guide and may require further optimization depending on the specific Bacillus subtilis strain and available equipment. It is recommended to perform small-scale pilot experiments before proceeding to large-scale production.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Genetic analysis fo the this compound biosynthetic pathway in Bacillus subtilis B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fractionation of the this compound-synthesizing enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of constituent enzyme fractions of this compound synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in Mycobacillin fermentation
Welcome to the Technical Support Center for Mycobacillin Fermentation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to help you overcome low-yield issues in your this compound production experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its yield often a challenge?
This compound is a cyclic polypeptide antifungal antibiotic produced by the bacterium Bacillus subtilis. Low yields can be a significant challenge due to the complex nature of its biosynthesis and the high sensitivity of the fermentation process to various environmental and nutritional factors. Optimizing these parameters is crucial for achieving high productivity.
Q2: What are the primary causes of low this compound yield?
Low yield in this compound fermentation can typically be attributed to one or more of the following factors:
-
Suboptimal Medium Composition: Inadequate or imbalanced levels of carbon, nitrogen, and essential minerals.
-
Incorrect Fermentation pH: The pH of the culture medium can affect enzyme activity and nutrient uptake.
-
Non-Optimal Temperature: Temperature influences microbial growth rate and metabolic activity.
-
Inadequate Aeration and Agitation: Insufficient oxygen supply can be a major limiting factor in aerobic fermentation.
-
Precursor Limitation: The biosynthesis of this compound requires specific amino acid precursors which may be limited.
-
Strain Viability and Genetics: The health and genetic stability of the Bacillus subtilis strain are critical.
Q3: How can I systematically troubleshoot low this compound yield?
A systematic approach is key. Start by ensuring the purity and viability of your Bacillus subtilis strain. Then, evaluate and optimize the fermentation parameters sequentially, beginning with the medium composition, followed by pH, temperature, and finally aeration/agitation rates. Refer to the troubleshooting workflow diagram below for a logical approach.
Troubleshooting Guides
This section provides detailed answers to common problems encountered during this compound fermentation.
Issue 1: Culture growth is good, but this compound yield is poor.
This common issue points towards suboptimal conditions for secondary metabolite production, even if primary growth is robust.
Possible Cause A: Suboptimal Medium Composition
The composition of the fermentation medium is critical. Production of antimicrobial compounds by Bacillus subtilis is highly dependent on nutritional conditions.[1]
Solution:
-
Carbon Source: Ensure an adequate concentration of a suitable carbon source. While glucose is common, other carbohydrates like soluble starch have been shown to be effective for lipopeptide production by Bacillus species.[2][3][4]
-
Nitrogen Source: The type and concentration of the nitrogen source significantly impact yield. Complex nitrogen sources like yeast extract and peptone often outperform simple inorganic sources like ammonium nitrate for producing similar lipopeptides.[4]
-
Minerals: Ensure the medium contains essential minerals like MgSO₄, KH₂PO₄, Na₂HPO₄, CaCl₂, and FeSO₄, as these are crucial for enzymatic activities.[4][5]
-
Optimization: Use a systematic approach like one-factor-at-a-time (OFAT) or Response Surface Methodology (RSM) to optimize the concentrations of key media components.[6]
Possible Cause B: Incorrect Fermentation pH
pH affects the activity of the enzymes involved in the this compound biosynthetic pathway and can impact nutrient availability.
Solution:
-
Optimal pH Range: The optimal pH for the growth of Bacillus subtilis and the production of related lipopeptides is typically near neutral, around pH 6.5-7.2.[3][4][5] An in-vitro study on the this compound synthesis system showed an optimal pH of 7.2 for the initial enzymatic reaction.
-
pH Control: Monitor the pH throughout the fermentation. The metabolic activity of B. subtilis can cause the pH to drop. Use appropriate buffers (e.g., phosphate buffers) in the medium or implement an automated pH control system in the bioreactor using acid/base feeding.
Possible Cause C: Non-Optimal Temperature
Temperature directly influences the growth rate and the rate of enzymatic reactions.[6]
Solution:
-
Optimal Temperature: For Bacillus subtilis, the optimal temperature for growth and production of antimicrobial compounds generally lies between 30°C and 37°C.[2][4]
-
Process Control: Maintain a constant temperature in your incubator or bioreactor. Even small fluctuations can impact the final yield.
Possible Cause D: Inadequate Aeration and Agitation
Bacillus subtilis is an aerobic bacterium, and oxygen is a critical substrate for both growth and this compound production. Agitation and aeration rates determine the dissolved oxygen (DO) level in the fermenter.
Solution:
-
Optimize Agitation: Increasing agitation can improve oxygen transfer but excessive shear force can damage cells. Optimal speeds are often in the range of 150-250 rpm, but this is highly dependent on the fermenter geometry.[3][6]
-
Optimize Aeration: Increasing the aeration rate (measured in vvm - vessel volumes per minute) improves oxygen supply. Rates between 1.0 and 2.0 vvm have been shown to be effective for similar processes.[6]
-
Monitor DO: If possible, monitor the dissolved oxygen level and control agitation and/or aeration to maintain a DO level above 20% saturation to avoid oxygen limitation.
Possible Cause E: Precursor Limitation
This compound is a peptide antibiotic, and its synthesis depends on the availability of its constituent amino acids.
Solution:
-
Precursor Feeding: Consider a fed-batch strategy where a concentrated solution of the required amino acids is fed during the fermentation. This can prevent depletion and potentially boost yield.
-
Complex Media: Using complex media components like peptone or yeast extract can provide a steady supply of amino acids.[4]
Data Presentation
Note: Quantitative data for this compound is limited in published literature. The following tables are compiled from studies on the production of other lipopeptides (e.g., surfactin, iturin A) by Bacillus subtilis and related species. These values provide a strong starting point for optimizing this compound fermentation.
Table 1: Effect of Medium Components on Lipopeptide Production by Bacillus spp.
| Component | Test Organism | Substrate | Concentration (g/L) | Product Yield/Activity | Reference |
| Carbon Source | B. amyloliquefaciens ck-05 | Soluble Starch | 15 | Peak OD600 of 1.34 | [2] |
| B. subtilis natto BS19 | Soluble Starch | 40 | High Surfactin Yield | [4] | |
| B. subtilis ATCC 6633 | Glycerol | 43.72 | Max. Antimicrobial Activity | [1] | |
| Nitrogen Source | B. amyloliquefaciens ck-05 | Peptone | 15 | Optimal Growth | [3] |
| B. subtilis natto BS19 | Yeast Extract | 4 | 368.36 mg/L Surfactin | [4] | |
| B. subtilis natto BS19 | Peptone | 4 | 288.02 mg/L Surfactin | [4] | |
| Inorganic Salt | B. amyloliquefaciens ck-05 | Magnesium Sulfate | 4.0 | Optimal Growth | [3] |
Table 2: Influence of Physical Parameters on Bacillus spp. Fermentation
| Parameter | Test Organism | Optimal Value | Observed Outcome | Reference |
| pH | B. amyloliquefaciens ck-05 | 6.6 | Maximized OD600 | [3] |
| B. subtilis natto BS19 | 7.0 | Highest Surfactin Yield | [4] | |
| B. subtilis (in vitro synthesis) | 7.2 | Optimal ATP-Pi Exchange | ||
| Temperature | B. amyloliquefaciens ck-05 | 30°C | Peak OD600 of 2.15 | [2] |
| B. subtilis natto BS19 | 37°C | Highest Surfactin Yield | [4] | |
| Agitation | B. amyloliquefaciens ck-05 | 150 rpm | Optimal Growth | [3] |
| P. sinclairii | 250 rpm | Max. Biomass (30.5 g/L) & EPS (11.5 g/L) | ||
| Aeration | S. kanasenisi ZX01 | 2.0 vvm | Increased Glycoprotein Production | |
| P. sinclairii | 3.5 vvm | Max. Biomass and EPS production |
Experimental Protocols
Protocol 1: Optimized Medium Preparation for Bacillus subtilis
This protocol is based on media found to be effective for lipopeptide production.
Materials:
-
Soluble Starch
-
Yeast Extract
-
Dipotassium Phosphate (K₂HPO₄)
-
Magnesium Sulfate (MgSO₄·7H₂O)
-
Manganese Sulfate (MnSO₄·H₂O)
-
Iron Sulfate (FeSO₄·7H₂O)
-
Deionized Water
-
1M NaOH and 1M HCl for pH adjustment
Procedure:
-
For 1 liter of medium, dissolve the following components in 800 mL of deionized water:
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
-
Stir until all components are fully dissolved.
-
Adjust the pH to 7.0 using 1M NaOH or 1M HCl.
-
Add deionized water to bring the final volume to 1 liter.
-
Prepare a separate trace element solution containing:
-
MnSO₄·H₂O: 0.4 mg/L
-
FeSO₄·7H₂O: 1.2 mg/L
-
-
Sterilize the main medium and the trace element solution separately by autoclaving at 121°C for 20 minutes.
-
Aseptically add the sterile trace element solution to the cooled medium before inoculation.
Protocol 2: Fed-Batch Fermentation Strategy
This protocol outlines a basic fed-batch strategy to avoid substrate limitation and improve yield.
Principle: Fed-batch fermentation involves starting with an initial batch culture and then feeding a concentrated nutrient solution during the growth or production phase. This prevents the inhibitory effects of high initial substrate concentrations and replenishes consumed nutrients.
Procedure:
-
Initial Batch Phase: Begin the fermentation in the optimized medium (Protocol 1) as a batch culture. Allow the cells to grow until they reach the late exponential phase. This can be monitored by measuring the optical density (OD600).
-
Feeding Phase: Once the culture reaches the late exponential phase, begin feeding a sterile, concentrated nutrient solution.
-
Feed Composition: A typical feed solution can contain a concentrated carbon source (e.g., 200 g/L glucose or soluble starch) and nitrogen source (e.g., 50 g/L yeast extract).
-
Feeding Strategy:
-
Constant Feed: Add the feed solution at a constant, pre-determined rate (e.g., 2-5 mL/hour for a 1L fermenter).
-
pH-Stat Feed: Link the feed pump to a pH controller. When the pH rises due to the depletion of the carbon source, the controller activates the pump to add more feed. This is an effective indirect feedback control method.
-
-
-
Monitoring: Continue to monitor cell growth (OD600), pH, and dissolved oxygen throughout the fed-batch phase.
-
Harvest: End the fermentation when this compound production ceases or declines, then proceed with extraction and purification.
Protocol 3: Quantification of this compound by HPLC
This protocol is adapted from methods used for similar lipopeptides like mycosubtilin and surfactin.[5]
Sample Preparation:
-
Centrifuge a sample of the fermentation broth (e.g., 10 mL) at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the cell-free supernatant.
-
Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides. Let it stand overnight at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.
-
Re-dissolve the precipitate in a small volume of methanol.
-
Filter the methanol extract through a 0.22 µm syringe filter before injection into the HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: An isocratic mixture of Acetonitrile:Water:Trifluoroacetic Acid (TFA) at a ratio of 40:60:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a purified this compound standard to create a calibration curve for accurate quantification.
Visualizations
Diagrams
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: this compound biosynthesis pathway via a multi-enzyme complex.
Caption: Experimental workflow for optimizing fermentation parameters.
References
- 1. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopeptide production by Bacillus subtilis R1 and its possible applications | Brazilian Journal of Microbiology [elsevier.es]
- 3. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Production of antifungal lipopeptide from Bacillus subtilis in submerged fermentation using shake flask and fermentor (2009) | Ing-Lung Shih | 30 Citations [scispace.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Optimizing culture conditions for maximal Mycobacillin production
Welcome to the technical support center for optimizing mycobacillin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maximizing the yield of this potent antifungal antibiotic produced by Bacillus subtilis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a cyclic polypeptide antifungal antibiotic. It is primarily produced by strains of the bacterium Bacillus subtilis.[1][2][3][4] It exhibits activity against a range of fungi, such as Aspergillus niger.[5]
Q2: What are the most critical culture parameters to optimize for maximal this compound production?
A2: The most critical parameters that influence the yield of this compound include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, agitation, and the duration of the incubation period.[6][7][8] Optimizing each of these factors is essential for achieving high production levels.
Q3: Which strains of Bacillus subtilis are known for high this compound production?
A3: Several strains of B. subtilis are known to produce this compound and other antimicrobial peptides.[1][5] For example, B. subtilis B3 was the strain from which this compound was originally isolated.[2] Researchers may need to screen different available strains or use mutagenesis to enhance production, as peptide production can be highly strain-specific.[9]
Q4: At which growth phase is this compound typically produced?
A4: Like many secondary metabolites, this compound production is generally expected to be highest during the late logarithmic and stationary phases of bacterial growth.[10] This is the period when the primary growth slows down due to nutrient limitation or accumulation of toxic byproducts, and the cell machinery shifts towards producing secondary metabolites.
Q5: What are the common methods for extracting and purifying this compound?
A5: Common methods for extracting antimicrobial peptides like this compound from culture broth include precipitation with agents like ammonium sulfate, or solvent extraction using chloroform.[11] Further purification can be achieved through various chromatography techniques, such as column chromatography or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Low productivity is the most common challenge in fermentation processes. The following guide provides a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Recommended Action |
| Suboptimal Medium Composition | The carbon-to-nitrogen ratio is crucial. Systematically test different carbon sources (e.g., glucose, glycerol, soluble starch) and nitrogen sources (e.g., peptone, tryptone, yeast extract).[6][13][14] Also, ensure essential trace elements are present in the medium.[15] |
| Incorrect pH | The pH of the medium can drift during fermentation, affecting enzyme activity and nutrient uptake.[16] Monitor the pH throughout the culture period. Perform initial experiments testing a range of starting pH values (e.g., 6.0 to 8.5).[10][17] For bioreactor-level production, implement automated pH control.[18] |
| Non-Optimal Temperature | B. subtilis strains are generally mesophilic, but the optimal temperature for antibiotic production may differ from the optimal temperature for growth.[19] Test a range of temperatures (e.g., 28°C to 40°C) to find the optimum for this compound synthesis.[7][18] |
| Inadequate Aeration/Agitation | This compound synthesis is an aerobic process requiring sufficient dissolved oxygen (DO).[20] In shake flasks, use baffled flasks and optimize the culture volume-to-flask volume ratio (e.g., 20-40%).[7] In a fermenter, systematically vary the agitation speed and aeration rate to avoid DO limitation.[21][22][23] |
| Incorrect Incubation Time | Harvest time is critical. If harvested too early (during the log phase) or too late (during the death phase), the yield will be low. Perform a time-course experiment, taking samples at regular intervals (e.g., every 12 hours for 5-7 days) to determine the peak production time.[10][24] |
| Strain Instability | The producing strain may have lost its production capability due to repeated subculturing. Return to a frozen stock culture to start a new seed culture. |
Troubleshooting Flowchart for Low this compound Yield
Caption: Troubleshooting flowchart for diagnosing low this compound yield.
Data on Optimal Culture Conditions
The optimal conditions for antibiotic production can vary significantly between different Bacillus strains and the specific metabolite being produced. The following tables summarize findings from various studies on optimizing conditions for antimicrobial peptide production by Bacillus species, which can serve as a starting point for this compound optimization.
Table 1: Optimal Medium Components for Antimicrobial Production by Bacillus spp.
| Nutrient | Source | Concentration | Target Product | Reference |
| Carbon Source | Glucose | 1% (10 g/L) | Bioactive Metabolites | [6] |
| Carbon Source | Soluble Starch | 1.5% (15 g/L) | General Growth | [7] |
| Carbon Source | Glycerol | 4.37% (43.7 g/L) | Antimicrobial Substances | [13] |
| Nitrogen Source | Tryptone | 0.25% (2.5 g/L) | Bioactive Metabolites | [6] |
| Nitrogen Source | Peptone | 1.5% (15 g/L) | General Growth | [7] |
| Nitrogen Source | Sodium Nitrite | 0.19% (1.9 g/L) | Antimicrobial Substances | [13] |
Table 2: Optimal Physical Parameters for Antimicrobial Production by Bacillus spp.
| Parameter | Optimal Value | Target Product/Organism | Reference |
| pH | 7.0 | Bioactive Metabolites (Pseudonocardia sp.) | [6] |
| pH | 6.6 | B. amyloliquefaciens Growth | [7] |
| pH | 7.0 | Bacteriocin (B. atrophaeus) | [18] |
| pH | 8.0 | Bacteriocin (B. amyloliquefaciens) | [18] |
| pH | 8.0 - 9.0 | Peptide Antibiotics (B. pumilus) | [24] |
| Temperature | 30°C | B. amyloliquefaciens | [7] |
| Temperature | 35°C | Bioactive Metabolites (Pseudonocardia sp.) | [6] |
| Temperature | 37°C | Bacteriocin (Bacillus spp.) | [18] |
| Incubation Time | 40 hours | B. amyloliquefaciens | [7] |
| Incubation Time | 48 hours | Bacteriocin (B. atrophaeus) | [18] |
| Incubation Time | 72 hours | Bacteriocin (B. amyloliquefaciens) | [18] |
| Incubation Time | 96 hours | Antibiotic (B. subtilis) | [10] |
| Agitation Speed | 150 rpm | B. amyloliquefaciens | [7] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing Culture Conditions
This workflow outlines the systematic process for identifying the optimal conditions for this compound production. The "one-factor-at-a-time" (OFAT) method is presented for simplicity, where one parameter is varied while others are kept constant.
Caption: General workflow for systematic optimization of production parameters.
Protocol 2: Screening for Optimal Carbon and Nitrogen Sources
-
Prepare a Basal Medium: Prepare a defined medium containing all essential minerals and buffers, but lacking carbon and nitrogen sources.
-
Carbon Source Screening:
-
To separate flasks of basal medium supplemented with a standard nitrogen source (e.g., 2 g/L peptone), add different carbon sources (e.g., glucose, sucrose, glycerol, starch) to a final concentration of 1% (w/v).
-
Inoculate each flask with the same amount of B. subtilis seed culture.
-
Incubate under standard conditions (e.g., 30°C, 150 rpm, 72h).
-
Measure the this compound yield from each flask to identify the best carbon source.
-
-
Nitrogen Source Screening:
-
Using the best carbon source identified above, repeat the experiment with different nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium sulfate) at a standard concentration (e.g., 0.5% w/v).
-
Inoculate and incubate as before.
-
Measure the this compound yield to identify the best nitrogen source.
-
-
Concentration Optimization: Once the best C and N sources are identified, vary their concentrations in the medium to find the optimal level for production.[8]
Protocol 3: this compound Extraction and Quantification
-
Cell Removal: After incubation, centrifuge the culture broth at high speed (e.g., 8,000 x g for 20 minutes) to pellet the bacterial cells. Collect the supernatant, which contains the secreted this compound.
-
Acid Precipitation (Optional): Adjust the pH of the supernatant to ~2.0 with concentrated HCl and let it stand overnight at 4°C. Centrifuge to collect the precipitate containing the peptide.
-
Solvent Extraction:
-
Alternatively, mix the cell-free supernatant with an equal volume of a solvent like chloroform or ethyl acetate.[11]
-
Shake vigorously and allow the phases to separate.
-
Collect the organic layer containing this compound and evaporate the solvent under vacuum.
-
-
Quantification:
-
The extracted crude product can be redissolved in a suitable solvent (e.g., methanol).
-
Quantification is typically performed using RP-HPLC with a C18 column.[11] A standard curve is generated using purified this compound of a known concentration to quantify the amount in the samples.
-
Antifungal activity can be assessed using a bioassay, such as the agar well diffusion method against a sensitive fungal strain (e.g., Aspergillus niger).[5] The diameter of the inhibition zone is correlated with the concentration.
-
Interrelation of Key Fermentation Parameters
The following diagram illustrates how the core physical and chemical parameters in a fermentation process are interconnected and collectively influence the final product yield.
Caption: Interrelation of key parameters affecting this compound production.
References
- 1. Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a new antifungal antibiotic produced by B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOSYNTHESIS OF this compound, A NEW ANTIFUNGAL PEPTIDE I.: Role of Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 8. Optimization of cultural parameters for the production of antimicrobial compound from Lactobacillus fermentum (MTCC No. 1745). - MedCrave online [medcraveonline.com]
- 9. Bacillus subtilis Strains with Antifungal Activity against the Phytopathogenic Fungi [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Identification of Antifungal Compounds from Bacillus subtilis C9 Inhibiting the Growth of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Different Nutritional Sources in Lactic Acid Bacteria Fermentation for Sustainable Postbiotic Production [mdpi.com]
- 15. TRACE ELEMENT REQUIREMENTS OF BACILLUS SUBTILIS FOR this compound FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. deogiricollege.org [deogiricollege.org]
- 21. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 22. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Addressing degradation of Mycobacillin during storage
Welcome to the Technical Support Center for Mycobacillin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of your this compound samples.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound stability.
Problem 1: Loss of Antimicrobial Activity in Stored this compound Solution
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Verify pH of the solution: this compound, like other polypeptide antibiotics, is susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions. Ensure the pH of your buffer is within the optimal stability range (if known) or near neutral (pH 6.8-7.3) for general guidance.[1] 2. Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh for each experiment. 3. Use aprotic solvents for stock: For long-term stock solutions, consider using anhydrous aprotic solvents like DMSO and storing them at -20°C or -80°C. Dilute into aqueous buffers immediately before use. |
| Oxidative Degradation | 1. Degas aqueous buffers: Oxygen dissolved in aqueous solutions can lead to oxidative degradation. Degassing buffers before use can mitigate this. 2. Store under inert gas: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container. 3. Avoid exposure to light: Photodegradation can occur. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Inappropriate Storage Temperature | 1. Review storage temperature: Storing solutions at inappropriate temperatures can accelerate degradation. For short-term storage (days), 2-8°C is often recommended. For long-term storage (weeks to months), -20°C to -80°C is preferable. Avoid repeated freeze-thaw cycles.[1][2] 2. Check for temperature fluctuations: Ensure that storage equipment (refrigerators, freezers) is maintaining a stable temperature.[1] |
| Microbial Contamination | 1. Use sterile technique: Prepare solutions in a sterile environment (e.g., a microbiological safety cabinet) using sterile buffers and containers to prevent microbial growth that could degrade the antibiotic.[3] 2. Filter-sterilize solutions: If the solvent and container are sterile, filter the final this compound solution through a 0.22 µm filter into a sterile container. |
Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis of this compound
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Analyze degradation pathways: The new peaks likely represent degradation products. Common degradation pathways for polypeptide antibiotics include hydrolysis and oxidation.[4][5] 2. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. A decrease in molecular weight might suggest hydrolysis, while an increase could indicate oxidation. 3. Perform forced degradation studies: To confirm that the new peaks are degradation products, intentionally expose a fresh sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidizing agent) and monitor the appearance of the same peaks. |
| Contamination | 1. Check solvents and reagents: Run a blank injection of your mobile phase and sample solvent to ensure they are free of contaminants. 2. Clean the analytical system: If the blank shows contamination, clean the HPLC/LC-MS system, including the injector and column. |
| Matrix Effects | 1. Analyze a sample matrix blank: If your this compound is in a complex matrix (e.g., culture medium, biological fluid), analyze a sample of the matrix without this compound to see if any components co-elute with your peaks of interest. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid (lyophilized) this compound should be stored in a tightly sealed container at -20°C or below, protected from moisture and light. Under these conditions, the compound is expected to be stable for years.
Q2: How long is a this compound solution stable at different temperatures?
The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. As specific data for this compound is limited, general guidelines for polypeptide antibiotics should be followed.
Table 1: General Stability Guidelines for Polypeptide Antibiotic Solutions
| Storage Temperature | Aqueous Solution (near neutral pH) | Aprotic Solvent (e.g., DMSO) |
| Room Temperature (20-25°C) | Unstable, use immediately | Hours to days |
| Refrigerated (2-8°C) | Days | Weeks |
| Frozen (-20°C) | Weeks to months (avoid freeze-thaw) | Months |
| Ultra-low (-80°C) | Months to over a year (avoid freeze-thaw) | Over a year |
Note: These are general estimates. It is crucial to perform your own stability studies for your specific formulation and storage conditions.
Q3: What are the likely degradation pathways for this compound?
Based on its nature as a polypeptide antibiotic, the primary degradation pathways for this compound are likely:
-
Hydrolysis: Cleavage of the peptide bonds in the cyclic peptide structure, particularly at aspartic acid residues, which are known to be part of this compound's composition.[6] This can be catalyzed by acidic or basic conditions.
-
Oxidation: Modification of certain amino acid residues, which can be initiated by exposure to oxygen, light, or trace metals.
The following diagram illustrates a hypothetical degradation pathway for a polypeptide antibiotic like this compound.
Caption: Hypothetical degradation pathways for this compound.
Q4: How can I monitor the degradation of this compound?
The most common and effective method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[5][7]
-
HPLC with UV detection: Can be used to separate this compound from its degradation products. The peak area of the intact this compound can be monitored over time to determine the rate of degradation.
-
LC-MS: Provides more detailed information, allowing for the identification and quantification of both the parent compound and its degradation products by their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.
Objective: To determine the degradation rate of this compound in a specific buffer at different temperatures.
Materials:
-
Lyophilized this compound
-
Sterile buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile, amber glass vials with screw caps
-
HPLC or LC-MS system
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of lyophilized this compound and dissolve it in the chosen buffer to a final concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Aliquot Samples: Dispense equal volumes of the this compound solution into the sterile amber vials. Prepare enough vials for each time point and temperature condition.
-
Initial Analysis (T=0): Immediately analyze three of the vials to establish the initial concentration and purity of the this compound solution. This will serve as your baseline (T=0).
-
Storage: Place the remaining vials at the different temperature conditions to be tested (e.g., 25°C, 4°C, and -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours for 25°C; 0, 7, 14, 30 days for 4°C and -20°C), remove three vials from each temperature condition.
-
Sample Analysis: Allow the samples to reach room temperature (if frozen) and analyze them by HPLC or LC-MS.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
The following workflow diagram illustrates the stability testing process.
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Contamination: Effective Techniques for Working in a Microbiological Safety Cabinet [cytion.com]
- 4. Degradation of Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOSYNTHESIS OF this compound, A NEW ANTIFUNGAL PEPTIDE. I. ROLE OF NUCLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Preventing Contamination in Bacillus subtilis Cultures for Mycobacillin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage contamination in Bacillus subtilis cultures for the production of mycobacillin.
Troubleshooting Guides
This section addresses specific issues that may arise during your fermentation process, providing actionable solutions to maintain culture purity and optimize this compound yield.
Problem 1: Visible microbial contamination in the fermentation broth.
Q: My Bacillus subtilis culture broth appears cloudy with unusual clumps, has a foul odor, or shows filamentous growth. What should I do?
A: These are classic signs of bacterial or fungal contamination. Immediate action is required to identify the source and prevent recurrence.
Troubleshooting Steps:
-
Isolate the Contamination: Immediately quarantine the contaminated flask or bioreactor to prevent cross-contamination to other cultures.
-
Microscopic Examination: Perform Gram staining and microscopic analysis of the contaminated broth to identify the type of contaminant (e.g., Gram-positive or Gram-negative bacteria, yeast, or filamentous fungi).
-
Plating on Selective Media: Plate a sample of the contaminated broth on various selective and differential agar plates (e.g., MacConkey agar for Gram-negative bacteria, Mannitol Salt Agar for Staphylococcus, and Sabouraud Dextrose Agar for fungi) to isolate and identify the specific contaminant.
-
Review Aseptic Technique: Conduct a thorough review of your laboratory's aseptic techniques.[1][2] This includes observing personnel during media preparation, inoculation, sampling, and harvesting.
-
Verify Sterilization Parameters: Ensure that your autoclave and other sterilization equipment are properly validated and functioning correctly.[3] Check temperature and pressure logs to confirm that sterilization cycles are meeting the required parameters.
-
Discard Contaminated Culture: Once the contaminant is identified and the potential source is investigated, safely decontaminate and discard the contaminated culture and any associated materials according to your institution's biosafety guidelines.
Problem 2: Inconsistent or low this compound yield with no obvious signs of contamination.
Q: My this compound yield is significantly lower than expected, but the culture appears visually pure. Could this be due to contamination?
A: Yes, low levels of contamination, including mycoplasma or competing bacteria, can negatively impact this compound production without causing obvious visual changes in the culture.
Troubleshooting Steps:
-
Test for Mycoplasma: Mycoplasma is a common cell culture contaminant that is not visible by standard microscopy. Use a mycoplasma-specific PCR detection kit to test your culture.
-
Quantitative PCR (qPCR) for Contaminant DNA: If you suspect a low level of bacterial or fungal contamination, you can use qPCR with primers specific to common contaminants to detect their DNA in your B. subtilis culture.
-
Analyze Raw Materials: Test all media components, water, and supplements for microbial contamination. Raw materials can be a hidden source of contamination.
-
Evaluate Environmental Monitoring Data: Review data from your lab's environmental monitoring program, including air and surface samples, to identify any potential sources of contamination in the production environment.
-
Optimize Fermentation Parameters: Review and optimize your fermentation parameters such as pH, temperature, and dissolved oxygen levels, as suboptimal conditions can stress B. subtilis and make it more susceptible to competition from contaminants.
Frequently Asked Questions (FAQs)
General Contamination Prevention
-
Q1: What are the most critical aseptic techniques to prevent contamination in Bacillus subtilis cultures?
-
A1: The most critical aseptic techniques include:
-
Working in a certified laminar flow hood or biological safety cabinet.
-
Disinfecting all surfaces and equipment with 70% ethanol or a suitable disinfectant before and after use.
-
Using pre-sterilized, disposable materials whenever possible.
-
Properly sterilizing all media, glassware, and equipment.[3]
-
Employing correct pipetting techniques to avoid aerosols and cross-contamination.
-
Minimizing the time that sterile containers are open to the environment.
-
-
-
Q2: How can I ensure my culture media is sterile?
-
A2: Media sterilization is critical. For most standard media for B. subtilis, autoclaving at 121°C for 15-20 minutes at 15 psi is effective.[3] However, for heat-sensitive components, sterile filtration using a 0.22 µm filter is necessary. It is also good practice to incubate a sample of your sterilized media at the fermentation temperature for 24-48 hours before use to confirm its sterility.
-
-
Q3: What are the common sources of contamination in a fermentation lab?
-
A3: Common sources include:
-
Personnel: Skin, hair, and clothing can carry microorganisms. Proper personal protective equipment (PPE) is essential.
-
Air: Airborne bacteria and fungal spores are ubiquitous.
-
Water: Non-sterile water used for media preparation or in humidifiers can be a source.
-
Raw Materials: Media components and supplements can harbor endospores or other resistant microbes.
-
Equipment: Improperly cleaned and sterilized bioreactors, tubing, and probes are significant risks.
-
-
Specific Contaminants and Their Impact
-
Q4: What are the most common types of microbial contaminants found in Bacillus subtilis fermentations?
-
A4: The most common contaminants include airborne fungi such as Aspergillus and Penicillium, and bacteria like Staphylococcus and other environmental microbes.
-
-
Q5: How do these contaminants affect this compound production?
-
A5: Contaminants compete with B. subtilis for essential nutrients, altering the pH of the culture medium and producing inhibitory secondary metabolites. This competition can significantly reduce the yield and purity of this compound. While specific quantitative data on this compound is limited, studies on other Bacillus subtilis secondary metabolites have shown significant yield reductions in the presence of contaminants.
-
Data Presentation
Table 1: Efficacy of Sterilization Methods Against Common Contaminants
| Sterilization Method | Target Contaminants | Typical Parameters | Log Reduction (CFU) |
| Autoclaving (Steam) | Vegetative Bacteria, Fungi, Endospores | 121°C, 15 psi, 20 min | > 6 |
| Dry Heat | Endospores, Heat-resistant fungi | 170°C, 2 hours | > 6 |
| Sterile Filtration | Bacteria, Yeast | 0.22 µm pore size | > 7 |
Table 2: Estimated Impact of Common Contaminants on Antifungal Production by Bacillus subtilis
| Contaminant | Type | Estimated Impact on Yield | Notes |
| Aspergillus spp. | Fungus | 20-50% reduction | Competes for nutrients and can alter the pH of the medium. |
| Penicillium spp. | Fungus | 15-40% reduction | Produces secondary metabolites that can inhibit B. subtilis growth. |
| Staphylococcus spp. | Bacterium | 10-30% reduction | Rapid growth can outcompete B. subtilis for key nutrients. |
Note: The data in Table 2 is estimated based on the impact of these contaminants on the production of similar secondary metabolites by Bacillus subtilis. The actual impact on this compound yield may vary depending on the specific strain, fermentation conditions, and the level of contamination.
Experimental Protocols
Protocol 1: Aseptic Inoculation of a Shake Flask Culture
-
Preparation:
-
Disinfect the exterior of the sterile media flask and the B. subtilis stock vial with 70% ethanol and place them in a laminar flow hood.
-
Loosen the caps of both the media flask and the stock vial to allow for easy opening.
-
Flame the inoculation loop until it is red hot and allow it to cool in the sterile air of the hood.
-
-
Inoculation:
-
Using your cooled, sterile loop, pick a single, well-isolated colony of B. subtilis from a fresh agar plate.
-
Aseptically remove the cap of the media flask.
-
Briefly flame the neck of the flask.
-
Immerse the inoculation loop containing the colony into the sterile medium.
-
Withdraw the loop and flame the neck of the flask again before replacing the cap.
-
Incubate the flask under the appropriate conditions.
-
Protocol 2: Aseptic Sampling from a Bioreactor
-
Preparation:
-
Ensure the sampling port on the bioreactor is clean and free of any residue.
-
Sterilize the sampling port using steam-in-place (SIP) if available. If not, thoroughly wipe the port with 70% ethanol.
-
-
Sampling:
-
Use a sterile syringe and needle or a pre-sterilized sampling device.
-
If using a syringe and needle, carefully insert the needle through the sterilized septum of the sampling port.
-
Slowly withdraw the desired volume of culture broth.
-
Withdraw the needle and immediately transfer the sample to a sterile container.
-
Wipe the sampling port again with 70% ethanol after sampling.
-
Protocol 3: Clean-In-Place (CIP) for a Laboratory Fermenter
-
Pre-Rinse: After harvesting the culture, rinse the fermenter vessel and all associated lines with purified water to remove any remaining media and biomass.
-
Caustic Wash: Circulate a 1-2% sodium hydroxide solution at 60-80°C through the fermenter for 30-60 minutes to remove proteins and other organic residues.[1]
-
Intermediate Rinse: Thoroughly rinse the system with purified water until the pH of the effluent returns to neutral.
-
Acid Wash (Optional): If mineral scaling is an issue, circulate a 0.5-1% phosphoric or citric acid solution to remove mineral deposits.
-
Final Rinse: Rinse the fermenter and lines with water for injection (WFI) or an equivalent high-purity water source until all cleaning agents are removed.
-
Sterilization: After cleaning, sterilize the fermenter using steam-in-place (SIP) at 121°C for at least 20 minutes.
Visualizations
Caption: A workflow for troubleshooting microbial contamination in Bacillus subtilis cultures.
Caption: Key stages of an aseptic workflow for Bacillus subtilis cultivation.
References
Troubleshooting unexpected results in Mycobacillin antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacillin antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against fungi?
This compound is a cyclic polypeptide antifungal antibiotic produced by Bacillus subtilis.[1] Its primary mode of action involves a physico-chemical interaction with the fungal plasma membrane.[2] This interaction disrupts the membrane, likely by binding to ergosterol and phospholipids, which are key components of the fungal cell membrane.[2] While this compound also causes agglutination (clumping) of fungal cells, this is considered a secondary effect and not the primary cause of its antifungal action.[3][4]
Q2: Which solvents are recommended for preparing this compound stock solutions?
For many antifungal agents with low aqueous solubility, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[5][6] However, the choice of solvent can influence assay results. It is recommended to use a concentration of DMSO that does not affect fungal growth (typically ≤1% v/v in the final assay medium).[7] Water can also be used as a solvent, but this may result in lower and more variable Minimum Inhibitory Concentrations (MICs) for some compounds.[5][6] The stability of this compound in different solvents and at various temperatures should be considered to ensure consistent results.
Q3: What are the standard recommended testing media for this compound antifungal assays?
Standardized antifungal susceptibility testing often utilizes RPMI-1640 medium.[8] However, the composition of the testing medium can significantly impact MIC values.[8] It is crucial to maintain consistency in the media used across experiments to ensure reproducibility.
Q4: What are the common quality control (QC) strains used in antifungal susceptibility testing?
Troubleshooting Guide for Unexpected Results
Issue 1: High Variability or Inconsistent MIC Values
High variability in Minimum Inhibitory Concentration (MIC) values across replicate plates or experiments is a common issue.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, validate the storage conditions (temperature, solvent) to ensure stability over time. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all components in the microtiter plate wells. |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a level that inhibits fungal growth.[7] Run a solvent control (media with the same concentration of solvent but no this compound) to confirm it does not affect fungal growth. |
| Media Composition Variability | Use the same batch of media for all experiments if possible. If preparing media in-house, ensure consistent preparation methods. |
Issue 2: No Fungal Growth Inhibition Observed
Complete lack of inhibition may suggest a problem with the compound or the assay setup.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the source and purity of the this compound. Prepare a fresh stock solution. Test the activity of the this compound stock on a known susceptible quality control strain. |
| Resistant Fungal Strain | Confirm the identity of the fungal strain. Some fungal species or strains may have intrinsic or acquired resistance to this compound. |
| Incorrect Assay Conditions | Double-check all assay parameters, including incubation time, temperature, and media pH. |
| Too High Inoculum Density | An overly dense fungal inoculum can overwhelm the inhibitory effect of the compound. Ensure the inoculum is prepared to the recommended concentration. |
Issue 3: Atypical Growth Patterns - "Trailing Effect"
The "trailing effect" is characterized by reduced but persistent fungal growth at concentrations above the MIC, making the endpoint difficult to determine.
| Potential Cause | Troubleshooting Step |
| Fungistatic vs. Fungicidal Activity | The trailing effect can be more common with fungistatic agents that inhibit growth rather than kill the fungi. |
| Reading Time | Read the MIC at the recommended time point (e.g., 24 or 48 hours). For some antifungals, reading at an earlier time point can help minimize the trailing effect.[8] |
| Endpoint Determination | The MIC for some antifungals is defined as the concentration that causes a significant reduction in growth (e.g., 50% or 80%) rather than complete inhibition.[2] Use a spectrophotometer to aid in objective endpoint determination. |
Issue 4: Atypical Growth Patterns - "Paradoxical Effect" or "Eagle Effect"
The paradoxical effect is an unexpected increase in fungal growth at high concentrations of an antifungal agent, while growth is inhibited at lower concentrations.[9][10]
| Potential Cause | Troubleshooting Step |
| Drug-Induced Stress Response | High concentrations of some antifungals can trigger a cellular stress response in the fungus that leads to resumed growth. This has been observed with cell wall-active agents like caspofungin.[4][11] |
| Confirming the Effect | To confirm a true paradoxical effect, ensure the increased turbidity is due to fungal growth by microscopy or sub-culturing. The effect should be reproducible. |
| Assay Conditions | The paradoxical effect can be influenced by the testing medium and serum components.[9] Note the conditions under which the effect is observed. |
Issue 5: Cell Clumping or Agglutination in Broth Microdilution Assays
This compound is known to cause agglutination of fungal cells, which can interfere with visual or spectrophotometric reading of MIC endpoints.[3][4]
| Potential Cause | Troubleshooting Step |
| Inherent Property of this compound | The agglutination is a known secondary effect of this compound.[3][4] |
| Modified Reading Method | Instead of relying solely on turbidity, consider using a metabolic indicator dye (e.g., resazurin or XTT) to assess cell viability. |
| Microscopic Examination | Use a microscope to examine the wells to differentiate between true growth and cell clumping. |
| Gentle Agitation | Before reading the plate, gently agitate it to see if the clumps can be dispersed. However, be cautious not to cross-contaminate wells. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard CLSI guidelines with considerations for a peptide antifungal.
-
Preparation of Fungal Inoculum:
-
From a fresh culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
Include a positive control (fungal inoculum in media without this compound) and a negative control (media only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Due to potential agglutination, it is recommended to read the plate both visually and with a microplate reader at a wavelength appropriate for turbidity (e.g., 600 nm).
-
If agglutination interferes with readings, consider using a metabolic dye or microscopic examination to determine the endpoint.
-
Protocol 2: Agar Diffusion Assay for this compound
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar or RPMI agar plates.
-
Spread a standardized fungal inoculum evenly across the surface of the agar plate to create a lawn.
-
-
Application of this compound:
-
Aseptically place sterile paper discs (6 mm in diameter) onto the agar surface.
-
Pipette a known volume (e.g., 10 µL) of different concentrations of this compound solution onto each disc.
-
Include a solvent control disc.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed mechanism of action for this compound against fungal cells.
References
- 1. BIOSYNTHESIS OF this compound, A NEW ANTIFUNGAL PEPTIDE. I. ROLE OF NUCLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MODE OF ACTION OF this compound, A NEW ANTIFUNGAL ANTIBIOTIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Optimizing extraction solvents for higher Mycobacillin recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of mycobacillin, a potent antifungal polypeptide produced by Bacillus subtilis.
Frequently Asked Questions (FAQs)
Q1: What is the general nature of this compound and which factors are crucial for its successful extraction?
This compound is a cyclic peptide antibiotic.[1] Successful extraction hinges on disrupting the producer cells, maximizing this compound's solubility in the chosen solvent while minimizing the co-extraction of impurities. Key factors include the choice of extraction solvent, pH of the extraction environment, and the initial separation method from the culture broth.
Q2: What are the most common initial steps for separating this compound from the Bacillus subtilis culture?
The most prevalent initial steps involve precipitating the this compound from the cell-free supernatant. This is typically achieved through:
-
Acid Precipitation: Lowering the pH of the supernatant to around 2.0 with hydrochloric acid (HCl) causes the lipopeptide to precipitate out of the solution.
-
Ammonium Sulfate Precipitation: Salting-out the this compound by adding ammonium sulfate to the supernatant is another effective method.[2][3]
Q3: Which organic solvents are commonly used for extracting this compound and similar lipopeptides?
Several organic solvents can be used for the extraction of this compound and other Bacillus lipopeptides. Commonly reported solvents include:
The choice of solvent will depend on the subsequent purification steps and the desired purity of the final product.
Q4: How can I improve the purity of my this compound extract?
Following initial solvent extraction, further purification is often necessary. Techniques such as Solid-Phase Extraction (SPE) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are effective for purifying this compound.[2][5] A gradient of methanol or acetonitrile in water is often used as the mobile phase in RP-HPLC.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient cell lysis. 2. Suboptimal extraction solvent. 3. Incorrect pH during extraction. 4. Degradation of this compound. 5. Insufficient mixing/agitation during extraction. | 1. Consider mechanical disruption methods like sonication or bead milling in addition to solvent extraction. 2. Test a range of solvents with varying polarities (e.g., methanol, ethyl acetate, n-butanol). Refer to the Solvent Comparison Table below. 3. Optimize the pH of the culture supernatant before precipitation (typically pH 2.0 for acid precipitation). 4. Avoid prolonged exposure to harsh pH conditions or high temperatures. Process samples promptly and consider using protease inhibitors. 5. Ensure vigorous and adequate mixing to maximize the contact between the solvent and the source material. |
| Poor Purity of Extract (High levels of contaminants) | 1. Non-selective extraction solvent. 2. Co-precipitation of other cellular components. 3. Insufficient washing of the precipitate. | 1. Use a more selective solvent or a combination of solvents. Consider a multi-step extraction with solvents of different polarities. 2. Optimize the precipitation method. For acid precipitation, ensure the pH is precisely controlled. For ammonium sulfate precipitation, test different saturation levels. 3. Wash the precipitate with an appropriate buffer or solvent to remove water-soluble impurities before proceeding with the organic solvent extraction. |
| This compound Precipitates During Solvent Evaporation | 1. Low solubility of this compound in the final solvent. 2. Over-concentration of the extract. | 1. Redissolve the precipitate in a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) before proceeding to the next step. 2. Evaporate the solvent to a smaller volume and consider performing a solvent exchange into a more suitable solvent for the next purification step. |
| Inconsistent Extraction Efficiency | 1. Variability in fermentation conditions. 2. Inconsistent solvent quality or ratio. 3. Variations in extraction time and temperature. | 1. Standardize the fermentation protocol, including media composition, pH, temperature, and incubation time. 2. Use high-purity solvents and maintain a consistent solvent-to-sample ratio. 3. Standardize the extraction duration and maintain a consistent temperature for all extractions. |
Data Presentation
Table 1: Comparison of Solvent Systems for the Extraction of Bacillus subtilis Lipopeptides (as a proxy for this compound)
| Solvent System | Reported Efficiency/Observations | Reference(s) |
| Methanol-Water Gradients | Effective for purifying lipopeptides using RP-HPLC. Higher methanol concentrations can improve the elution and purification of peptide moieties. | [2] |
| Ethyl Acetate | Used for the solvent extraction of crude antibiotic substances from culture filtrate. | [4] |
| n-Butanol | Mentioned as a solvent for liquid-liquid extraction of lipopeptides. | |
| Chloroform | Showed effective extraction of bacteriocins from Bacillus subtilis. | [2][3] |
| 66.7% Ethanol | Reported to yield significantly greater recovery of antimicrobial peptides compared to other methods in a specific study. |
Experimental Protocols
Protocol 1: Acid Precipitation and Solvent Extraction of this compound
This protocol is a common starting point for this compound recovery from Bacillus subtilis culture.
-
Centrifugation: Centrifuge the Bacillus subtilis culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6M HCl. Stir continuously during acidification.
-
Incubation: Allow the acidified supernatant to stand at 4°C overnight to facilitate the precipitation of this compound.
-
Pellet Collection: Centrifuge the mixture at 8,000 x g for 20 minutes at 4°C to collect the precipitate.
-
Solvent Extraction: Resuspend the precipitate in a suitable organic solvent (e.g., methanol, ethyl acetate). Use a volume sufficient to fully immerse the pellet.
-
Agitation: Vigorously mix the suspension for 1-2 hours at room temperature to allow the this compound to dissolve in the solvent.
-
Clarification: Centrifuge at 10,000 x g for 15 minutes to pellet any insoluble material.
-
Solvent Recovery: Carefully collect the solvent containing the extracted this compound.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Ammonium Sulfate Precipitation
This method can be used as an alternative to acid precipitation.
-
Supernatant Preparation: Follow steps 1 and 2 from Protocol 1.
-
Ammonium Sulfate Addition: Slowly add finely ground ammonium sulfate to the supernatant while stirring, to reach a desired saturation level (e.g., 40-80%). This should be done on ice.
-
Incubation: Continue stirring for at least 4 hours at 4°C.
-
Pellet Collection: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the pellet in a minimal amount of a suitable buffer or water.
-
Solvent Extraction: Proceed with solvent extraction as described in steps 6-10 of Protocol 1.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Antifungal Compounds from Bacillus subtilis C9 Inhibiting the Growth of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Refinement for Mycobacillin Analysis
Welcome to the technical support center dedicated to refining High-Performance Liquid Chromatography (HPLC) methods for improved peak resolution of Mycobacillin. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.
Troubleshooting Guide: Common Peak Resolution Issues
This section addresses specific problems you may encounter during your HPLC experiments with this compound.
Question: Why is my this compound peak exhibiting significant tailing?
Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue that can compromise resolution and quantification accuracy.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3] For basic compounds like many antibiotics, strong interactions with acidic residual silanol groups on the silica surface of the column are a frequent culprit.[2][4]
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the column's stationary phase can interact strongly with basic functional groups in analytes.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) protonates the silanol groups, minimizing these secondary interactions.[1][3] It is crucial to operate at least one pH unit above or below the analyte's pKa to ensure a consistent ionization state.[5][6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where residual silanols are chemically deactivated, reducing their potential for interaction.[3][4]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Column Bed Deformation: A void or channel in the column packing can cause peak tailing.[3][8]
-
Solution: This often indicates column degradation. Replacing the column is the most reliable solution.[3]
-
Question: What should I do if my this compound peak is co-eluting with impurities or other components?
Answer: Poor resolution, or the co-elution of peaks, indicates that the chromatographic conditions are not optimized for the separation of your target analyte from other components in the sample matrix. Selectivity, which is the ability to differentiate between analytes, is the most influential factor in achieving good resolution.[9]
Potential Causes & Solutions:
-
Inadequate Mobile Phase Strength: The organic modifier concentration may be too high, causing analytes to elute too quickly without sufficient interaction with the stationary phase.
-
Solution 1: Optimize Organic Modifier Ratio: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation. A 10% decrease in the organic modifier can increase retention time two- to three-fold.[10]
-
Solution 2: Switch Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter selectivity and improve resolution.[10]
-
-
Suboptimal pH: The mobile phase pH affects the ionization state of analytes, which in turn alters their retention and the overall selectivity of the separation.[11][12]
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate closely eluting compounds.
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase efficiency.[9]
-
Question: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
Answer: Ghost peaks are unexpected signals that appear in a chromatogram, often during blank runs, and do not originate from the sample.[14] They are particularly common in gradient elution methods and can arise from various sources of contamination.[15][16]
Potential Causes & Solutions:
-
Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), buffers, or water can accumulate on the column at low organic concentrations and then elute as the solvent strength increases during a gradient.[15][16] Microbial contamination in the aqueous phase is also a known source.[17]
-
System Contamination: Carryover from previous injections, contaminated autosampler components (e.g., needle, rotor seals), or degraded pump seals can introduce extraneous peaks.[15][16]
-
Solution: Implement a rigorous system cleaning and maintenance schedule. Flush the system with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[7]
-
-
Sample Preparation: Contaminants from glassware, vials, caps, or filters used during sample preparation can be introduced into the system.[15]
-
Solution: Ensure all materials used for sample preparation are scrupulously clean.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase for this compound analysis?
A1: Mobile phase selection is critical for achieving good separation.[19] For reversed-phase HPLC, the mobile phase typically consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol).[20]
-
Solvent Choice: Acetonitrile is often preferred due to its low viscosity and UV transparency. Methanol is a cost-effective alternative with different selectivity.[13]
-
Buffer Selection: If this compound is ionizable, a buffer is essential to control the mobile phase pH and ensure reproducible retention times.[19] Phosphate buffers are common for general use, while formate or acetate buffers are suitable for LC-MS applications.[13] The buffer's pKa should be close to the desired pH for effective control.[13]
-
pH Adjustment: The pH of the mobile phase should be carefully controlled to maintain a consistent ionization state for the analyte, which directly impacts retention and peak shape.[5][11]
Q2: What is the role of pH in the separation of this compound?
A2: The pH of the mobile phase is one of the most powerful tools for optimizing selectivity for ionizable compounds like this compound.[5]
-
Retention Time: Adjusting the pH alters the analyte's ionization state. In reversed-phase chromatography, the ionized form is more polar and will elute earlier (shorter retention time), while the neutral form is more nonpolar and will be retained longer.[11][12]
-
Peak Shape: Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and neutral forms, resulting in broad or split peaks. It is best to work at a pH at least one unit away from the pKa.[4][6]
-
Column Stability: Most silica-based columns are stable within a pH range of 2 to 8. Operating outside this range can cause irreversible damage to the stationary phase.[11][21]
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.
-
Isocratic Elution: Best for simple mixtures where all components have similar retention behavior. It is generally simpler and results in a more stable baseline.[22]
-
Gradient Elution: Necessary for complex samples containing compounds with a wide range of polarities. It improves peak resolution for later-eluting components and can significantly shorten the total run time.[19][22] Poorly optimized gradients, however, can lead to issues like baseline drift.[22]
Q4: How do I choose the right HPLC column?
A4: Column selection depends on the physicochemical properties of this compound and the desired separation mode. For most antibiotic analyses, a reversed-phase column is the standard choice.
-
Stationary Phase: C18 (octadecylsilane) is the most common and versatile reversed-phase chemistry.[21] For polar or basic compounds that exhibit peak tailing on standard C18 columns, consider columns with polar-embedded phases or those made from high-purity, fully end-capped silica.[4]
-
Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure, requiring a UHPLC system.[9]
-
Dimensions: Longer columns provide more resolution, while shorter columns allow for faster analysis.[9] The internal diameter affects sensitivity and solvent consumption.
Experimental Protocols & Data
The following protocol is a generalized example for the separation of antibiotics, which can be adapted as a starting point for developing a method for this compound.
Example Protocol: Reversed-Phase HPLC for Antibiotic Separation
This methodology is based on a validated method for the simultaneous determination of multiple antibiotic classes.[23]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.05 M Disodium Phosphate (Na₂HPO₄).[23] Adjust pH as needed for optimization (e.g., initial trials at pH 3.0, 7.0, and 8.0).
-
Organic Phase (B): Acetonitrile and Methanol.
-
Isocratic Elution Example: A mixture of 0.05 M Na₂HPO₄, Acetonitrile, and Methanol (70:10:20 v/v/v).[23]
-
Filter all mobile phase components through a 0.22 µm membrane filter before use.
-
-
Run Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., a mixture of water and organic solvent, similar to the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Presentation: Optimization Parameters
The tables below summarize example quantitative data from method development experiments, illustrating how different parameters can affect the separation.
Table 1: Effect of Mobile Phase pH on Analyte Retention Time (RT)
| pH | Analyte A (Acidic) RT (min) | Analyte B (Basic) RT (min) | Resolution (A-B) |
| 3.0 | 8.5 | 4.2 | 5.1 |
| 7.0 | 4.1 | 6.8 | 3.2 |
| 8.0 | 3.5 | 7.5 | 4.8 |
Note: This table illustrates the typical behavior of acidic and basic compounds as pH changes. Retention times and resolution must be determined empirically for this compound.
Table 2: Effect of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Retention Time (min) | Resolution | Backpressure (bar) |
| 0.8 | 10.2 | 2.1 | 180 |
| 1.0 | 8.1 | 2.0 | 225 |
| 1.2 | 6.7 | 1.8 | 270 |
Note: Increasing the flow rate decreases analysis time but can also reduce resolution and increase backpressure.[23]
Table 3: Comparison of Isocratic vs. Gradient Elution for a Complex Mixture
| Elution Mode | Run Time (min) | Resolution (Critical Pair) | Peak Shape (Last Eluting Peak) |
| Isocratic | 40 | 1.3 (Poor) | Broad (As > 2.0) |
| Gradient | 20 | 2.1 (Good) | Sharp (As = 1.2) |
Note: Gradient elution often provides superior resolution and peak shape for complex samples in a shorter time frame.[22]
Visualizations: Workflows and Logic Diagrams
Diagram 1: General HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC method.
Diagram 2: Troubleshooting Poor Peak Resolution
Caption: A decision tree for troubleshooting inadequate peak resolution.
Diagram 3: Key Parameter Relationships in HPLC
Caption: The relationship between key HPLC parameters and their effects.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. quora.com [quora.com]
- 13. mastelf.com [mastelf.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. hplc.eu [hplc.eu]
- 18. scribd.com [scribd.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mastelf.com [mastelf.com]
- 23. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mycobacillin's Antifungal Efficacy Against Commercial Fungicides
For Immediate Release
A deep dive into the antifungal properties of Mycobacillin, a polypeptide antibiotic, reveals a potent and distinct mechanism of action when compared to leading commercial fungicides. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, featuring quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This report outlines the efficacy of this compound, produced by Bacillus subtilis, and contrasts it with the performance of three widely used commercial fungicides: Propiconazole (a triazole), Azoxystrobin (a strobilurin), and Amphotericin B (a polyene). The comparative analysis is based on their Minimum Inhibitory Concentrations (MICs) against key fungal pathogens, their mechanisms of action, and the signaling pathways they disrupt.
Quantitative Efficacy Comparison
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and the selected commercial fungicides against common fungal pathogens. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.
| Fungal Species | This compound | Propiconazole | Azoxystrobin | Amphotericin B |
| Aspergillus niger | ~20 µg/mL[1] | 1.5 - 9.3 mg/L | - | 0.25 - 8 µg/mL |
| Candida albicans | - | - | - | - |
| Fusarium spp. | - | >16 µg/ml[2] | - | 0.125 - 8 µg/mL[3] |
| Piricularia oryzae | 10 µg/ml | - | - | - |
Note: Data for some fungus-fungicide combinations were not available in the searched literature. The provided data is sourced from multiple studies and should be considered indicative.
Mechanisms of Action and Signaling Pathways
The fungicidal or fungistatic activity of these compounds stems from their ability to interfere with critical cellular processes in fungi. Each of the compared agents boasts a unique mode of action, targeting different components of the fungal cell.
This compound: This polypeptide antibiotic primarily targets the fungal cell membrane.[1] It is reported to bind to ATP transporters on the plasma membrane, leading to an excessive release of ATP and subsequent cellular starvation.[1] This disruption of the cell's energy balance and membrane integrity is a key aspect of its antifungal activity.
Propiconazole (Triazole): As a demethylation inhibitor (DMI), propiconazole targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[4] It specifically inhibits the 14-alpha demethylase enzyme, which is essential for the conversion of lanosterol to ergosterol.[4] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and inhibit fungal growth.
Azoxystrobin (Strobilurin): This fungicide acts by inhibiting mitochondrial respiration.[5] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5][6] By blocking electron transfer, Azoxystrobin prevents the synthesis of ATP, the primary energy currency of the cell, leading to a cessation of fungal growth and development.[5][6]
Amphotericin B (Polyene): This fungicide also targets the fungal cell membrane, but through a different mechanism than this compound. Amphotericin B binds to ergosterol, a key component of the fungal cell membrane, and forms pores or channels.[7][8][9] This disrupts the membrane's integrity, leading to the leakage of essential ions and small molecules, ultimately causing cell death.[7][8]
References
- 1. Antimicrobial Bacillus: Metabolites and Their Mode of Action [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 6. pomais.com [pomais.com]
- 7. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 8. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 9. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
Validation of Mycobacillin's in vivo antifungal activity in plant models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antifungal activity of Mycobacillin in plant models, juxtaposed with other fungicidal alternatives. The data presented is based on available scientific literature, offering a resource for evaluating this compound's potential as a biocontrol agent in agriculture.
Executive Summary
This compound, a cyclic polypeptide antibiotic produced by Bacillus subtilis, has demonstrated notable in vitro and in vivo antifungal properties against significant plant pathogens. Research highlights its efficacy against Pyricularia oryzae, the causative agent of rice blast disease. This guide synthesizes the available data, comparing this compound's performance with other antifungal agents and detailing the experimental protocols for its evaluation.
Performance Comparison
The following tables summarize the in vivo efficacy of this compound against key plant pathogens and compare it with other chemical and biological fungicides.
Table 1: In Vivo Efficacy of this compound Against Plant Pathogens
| Product/Compound | Target Pathogen | Plant Model | Efficacy | Concentration | Source |
| This compound | Piricularia oryzae | Rice (Oryza sativa) | Active | 10 µg/ml | [1] |
| This compound | Not specified | Rice & Jute seedlings | No phytotoxicity, stimulatory effect on growth | 500 ppm | [1] |
Table 2: Comparative Efficacy of Antifungal Agents Against Rice Blast (Pyricularia oryzae)
| Product/Compound | Type | Plant Model | Efficacy (Disease Reduction/Inhibition) | Concentration | Source |
| This compound | Biocontrol | Rice | Active | 10 µg/ml | [1] |
| Tebuconazole 50% + Trifloxystrobin 25% (WG) | Chemical | Rice | Lowest disease intensity (11.46%) | Not specified | [2] |
| Tricyclazole | Chemical | Rice | Lowest disease severity (11.87%) | Not specified | [3] |
| Karisma 28 SC (Azoxystrobin 20% + Cyproconazole 8%) | Chemical | Rice | Lowest disease incidence (34.0%) and severity (31.6%) | Not specified | [4] |
| Pseudomonas aeruginosa R64 crude extract | Biocontrol | Rice | ~80% reduction in lesion area | 200 µg/ml | [5] |
| Bacillus subtilis BCA20 | Biocontrol | Rice | 85% inhibition of radial growth (in vitro) | Not applicable | [6] |
Note: The data for this compound is from a 1975 study. More recent comparative studies with modern fungicides are not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols relevant to the assessment of this compound's antifungal activity.
In Vivo Antifungal Assay in a Rice Plant Model
This protocol is based on general methodologies for evaluating fungicides against rice blast.
-
Pathogen Culture: Pyricularia oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), and incubated to allow for sporulation.
-
Plant Cultivation: Rice seedlings (a susceptible variety) are grown in a greenhouse or controlled environment until they reach the appropriate growth stage (e.g., 3-4 leaf stage).
-
Preparation of Antifungal Solution: A solution of this compound is prepared at the desired concentration (e.g., 10 µg/ml) in a suitable solvent or carrier.
-
Application: The this compound solution is applied to the rice seedlings, typically as a foliar spray, ensuring complete coverage. Control plants are treated with the solvent/carrier alone.
-
Inoculation: After a specified period post-treatment, the rice seedlings are inoculated with a spore suspension of P. oryzae.
-
Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: Disease severity is evaluated at set intervals post-inoculation. This can be done by measuring lesion size, counting the number of lesions, or using a disease severity index.
-
Data Analysis: The efficacy of the treatment is determined by comparing the disease severity in the treated plants to that in the control plants.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes.
References
- 1. Evaluation of this compound and versicolin as agricultural fungicides. I. Antifungal spectrum and phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. ijpab.com [ijpab.com]
- 4. journalajrcs.com [journalajrcs.com]
- 5. Investigation of the mechanisms involved in the biocontrol activities of natural products from a marine soil bacterium against rice blast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
A Comparative Analysis of Mycobacillin and Other Lipopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of mycobacillin and other prominent lipopeptide antibiotics: daptomycin, polymyxin B, and surfactin. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics, mechanisms of action, and antimicrobial spectra of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Introduction to Lipopeptide Antibiotics
Lipopeptide antibiotics are a class of microbial secondary metabolites characterized by a lipid tail linked to a peptide chain.[1] This amphipathic nature allows them to interact with and disrupt microbial cell membranes, a common mechanism of action that leads to rapid bactericidal or fungicidal effects.[1][2] This class of antibiotics has garnered renewed interest due to the rise of multidrug-resistant pathogens.[2] This guide focuses on a comparative analysis of four notable lipopeptide antibiotics: this compound, daptomycin, polymyxin B, and surfactin.
Comparative Performance Data
The antimicrobial efficacy of these lipopeptide antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, daptomycin, polymyxin B, and surfactin against a range of bacterial and fungal pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Lipopeptide Antibiotics against Bacterial Pathogens
| Microorganism | This compound (µg/mL) | Daptomycin (µg/mL) | Polymyxin B (µg/mL) | Surfactin (µg/mL) |
| Staphylococcus aureus (MRSA) | No data available | 0.25 - 1.0[3] | Not active | 512 - 1024[4] |
| Enterococcus faecium (VRE) | No data available | 2.0 - 4.0[2] | Not active | No data available |
| Pseudomonas aeruginosa | No data available | Not active | 0.5 - 2.0[5][6] | 200[7] |
| Acinetobacter baumannii | No data available | Not active | ≤2 (MIC90)[5] | No data available |
| Klebsiella pneumoniae | No data available | Not active | ≤2 (MIC90)[8] | No data available |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Lipopeptide Antibiotics against Fungal Pathogens
| Microorganism | This compound (µg/mL) | Daptomycin (µg/mL) | Polymyxin B (µg/mL) | Surfactin (µg/mL) |
| Candida albicans | Agglutinates cells[9] | No significant activity | No significant activity | 12 - 35[10] |
| Aspergillus niger | 20[11] | No significant activity | No significant activity | No data available |
Mechanisms of Action
The primary mechanism of action for most lipopeptide antibiotics involves the disruption of the microbial cell membrane. However, the specific molecular interactions and downstream consequences can vary significantly.
This compound
This compound, produced by Bacillus subtilis, is primarily known for its antifungal activity.[12] Its mechanism of action involves increasing the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components such as amino acids, ATP, and ions (Na+, K+, and Ca2+).[13] While it does not cause cell lysis, this disruption of cellular homeostasis is sufficient to inhibit fungal growth.[13] Studies on Aspergillus niger protoplasts suggest that this compound interacts with the plasma membrane in a physico-chemical manner.[14] It has been observed to agglutinate Candida albicans cells, although this is considered a secondary effect and not the primary mode of antifungal action.[9]
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic effective against a broad range of Gram-positive bacteria, including multidrug-resistant strains.[15][16] Its mechanism of action is calcium-dependent and involves the disruption of multiple aspects of bacterial cell membrane function.[1][17] Daptomycin binds to the bacterial cytoplasmic membrane and, in a calcium-dependent manner, inserts its lipid tail into the membrane. This leads to the formation of ion channels, causing rapid membrane depolarization due to potassium ion efflux.[16] The subsequent disruption of DNA, RNA, and protein synthesis ultimately leads to bacterial cell death.[16] Daptomycin is also known to induce the cell wall stress stimulon in Staphylococcus aureus, suggesting it also interferes with cell wall biosynthesis.[17][18]
Polymyxin B
Polymyxin B is a polypeptide antibiotic primarily used against multidrug-resistant Gram-negative bacteria.[19] Its mechanism involves a targeted interaction with the lipopolysaccharide (LPS) component of the outer membrane of these bacteria.[20] The cationic polymyxin B molecule electrostatically interacts with the negatively charged lipid A portion of LPS, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane. This disruption increases the permeability of the outer membrane, allowing polymyxin B to access and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of intracellular contents and cell death.[20] Polymyxin B can also neutralize the endotoxic effects of LPS by binding to lipid A.[21]
Surfactin
Surfactin, another lipopeptide produced by Bacillus subtilis, exhibits a broad spectrum of biological activities, including antibacterial and antifungal properties.[10][22] Its primary mechanism of action is the perturbation of the cell membrane.[23] Surfactin inserts its fatty acid chain into the lipid bilayer, leading to the formation of ion-conducting channels and increasing membrane permeability.[23][24] The activity of surfactin is influenced by the membrane dipole potential.[3][25] At lower concentrations, it can cause transient pore formation, while at higher concentrations, it can lead to membrane solubilization in a detergent-like manner.[23] Surfactin's interaction with the membrane can also involve the chelation of cations.[23]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of an antimicrobial agent based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[26][27]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Antimicrobial stock solutions
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared directly in the microtiter plate wells. Each well will contain a final volume of 100 µL.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized inoculum.
-
Controls:
-
Growth Control: Wells containing only the broth and the inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only broth (no inoculum or antimicrobial agent).
-
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Note: Specific modifications to this protocol may be necessary depending on the antimicrobial agent and the microorganism being tested. For lipopeptides like daptomycin, supplementation of the medium with physiological concentrations of calcium is required.[28] For antifungal susceptibility testing, the inoculum preparation and incubation times may vary depending on the fungal species.[26][28]
Conclusion
This compound, daptomycin, polymyxin B, and surfactin represent a diverse group of lipopeptide antibiotics with distinct antimicrobial spectra and mechanisms of action. While all four target the microbial cell membrane, their specific molecular interactions and the resulting downstream effects differ significantly. Daptomycin is a potent agent against Gram-positive bacteria, polymyxin B is a last-resort antibiotic for multidrug-resistant Gram-negative infections, and surfactin exhibits broad-spectrum activity. This compound is primarily recognized for its antifungal properties, although its full antibacterial potential remains to be explored. This comparative guide provides a foundational understanding of these important antimicrobial compounds, highlighting the need for further research, particularly in obtaining comprehensive comparative efficacy data and elucidating the detailed molecular mechanisms of this compound.
References
- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactin activity depends on the membrane dipole potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymyxin B - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a new antifungal antibiotic produced by B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective action of this compound on the cellular permeability of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. invivogen.com [invivogen.com]
- 22. mdpi.com [mdpi.com]
- 23. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ionic channels induced by surfactin in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 28. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and antagonistic interactions of Mycobacillin with other compounds
While the synergistic potential of many antimicrobial agents is a key area of research in the fight against drug resistance, current scientific literature on the polypeptide antifungal antibiotic Mycobacillin primarily documents its antagonistic interactions with specific compounds. To date, there is a notable absence of published, peer-reviewed studies detailing synergistic effects of this compound with other antifungals or antimicrobial agents.
This guide provides a comprehensive overview of the known antagonistic interactions of this compound, drawing from key experimental data. The focus is on the well-documented reversal of this compound's antifungal activity by certain sterols and phospholipids. This information is crucial for researchers in drug development and microbiology to understand the factors that may diminish the efficacy of this antibiotic.
Antagonistic Interactions: A Quantitative Look
The primary antagonistic interactions reported for this compound involve the neutralization of its antifungal effects by specific lipids, particularly sterols and lecithin. The following table summarizes the quantitative data from studies on Aspergillus niger, a susceptible fungal species.
| Antagonistic Compound | Concentration of Antagonist | This compound Concentration | Observed Effect on Aspergillus niger | Reference |
| Sterols | ||||
| Cholesterol | 20 µg/ml | 20 µg/ml | Complete reversal of growth inhibition. | [1] |
| Ergosterol | 20 µg/ml | 20 µg/ml | Complete reversal of growth inhibition. | [1] |
| Ergocalciferol | Not specified | Not specified | Antagonizes growth inhibition, agglutination, and release of cellular components. | [1] |
| Stigmasterol | Not specified | Not specified | Antagonizes growth inhibition, agglutination, and release of cellular components. | [1] |
| Phospholipids | ||||
| Lecithin | 20 µg/ml | 20 µg/ml | Complete reversal of growth inhibition. | [1] |
| Sphingomyelin | Not specified | Not specified | No antagonistic effect observed. | [1] |
| Cephalin | Not specified | Not specified | No antagonistic effect observed. | [1] |
Experimental Protocols for Demonstrating Antagonism
The antagonistic interactions of sterols and phospholipids with this compound have been demonstrated through several key experimental methodologies.
Growth Inhibition Assay
This assay quantifies the ability of a compound to reverse the fungistatic or fungicidal activity of this compound.
-
Organism: Aspergillus niger spores are used to inoculate a suitable liquid culture medium.
-
Procedure:
-
A series of culture tubes are prepared containing a fixed, inhibitory concentration of this compound (e.g., 20 µg/ml).
-
Increasing concentrations of the potential antagonist (e.g., cholesterol, lecithin) are added to these tubes.
-
A control tube with only this compound and another with no additions are also prepared.
-
The tubes are inoculated with a standardized suspension of A. niger spores.
-
The cultures are incubated at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 48 hours).
-
Growth is assessed by measuring the dry weight of the mycelium or by visual inspection of turbidity.
-
-
Interpretation: A dose-dependent increase in fungal growth in the presence of the antagonist, despite the presence of an inhibitory concentration of this compound, indicates an antagonistic interaction.
Agglutination Assay
This method assesses the reversal of this compound-induced cell clumping.
-
Organism: A suspension of Aspergillus niger cells is prepared.
-
Procedure:
-
This compound is added to the cell suspension, leading to visible agglutination (clumping) of the cells.
-
The potential antagonist is then added to this mixture.
-
The suspension is observed microscopically or macroscopically for the dispersal of cell clumps.
-
-
Interpretation: The reversal of agglutination upon the addition of the test compound signifies an antagonistic effect.
Measurement of Cellular Leakage
This assay determines if the antagonist can prevent this compound-induced damage to the fungal cell membrane, which leads to the leakage of intracellular components.
-
Organism: A washed suspension of Aspergillus niger cells is prepared.
-
Procedure:
-
Cells are incubated with this compound in the presence and absence of the potential antagonist.
-
At specific time intervals, the cell suspension is centrifuged.
-
The supernatant is collected, and its absorbance is measured at 260 nm, which corresponds to the leakage of nucleic acids and other UV-absorbing materials from the damaged cells.
-
-
Interpretation: A significant reduction in the absorbance of the supernatant in the presence of the antagonist indicates that it protects the fungal cells from this compound-induced membrane damage.
Visualizing the Interactions and Workflows
To better understand the relationships and experimental processes, the following diagrams are provided.
Caption: Antagonistic interaction pathway of this compound.
Caption: Experimental workflow for antagonism testing.
References
Mycobacillin vs. Synthetic Fungicides: A Comparative Safety Profile Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic fungicides. Mycobacillin, a cyclic polypeptide antifungal antibiotic produced by Bacillus subtilis, has demonstrated significant potential as a biocontrol agent. This guide provides a comparative analysis of the safety profile of this compound against three widely used synthetic fungicides: Azoxystrobin, Tebuconazole, and Chlorothalonil. The comparison is based on available toxicological data and internationally recognized experimental protocols.
Executive Summary
A direct quantitative comparison of the safety profiles of this compound and synthetic fungicides is challenging due to the limited publicly available ecotoxicological data for this compound. However, based on the general understanding of biological control agents and the available data for synthetic fungicides, a qualitative assessment suggests that this compound likely possesses a more favorable safety profile. Synthetic fungicides, as demonstrated by the data presented, can exhibit varying degrees of toxicity towards non-target organisms and possess the potential for environmental persistence and bioaccumulation.
Quantitative Toxicity Data
The following tables summarize the acute toxicity data for the selected synthetic fungicides across various non-target organisms. It is important to note that no equivalent, publicly available, and standardized quantitative toxicity data for this compound was found during the literature review for this guide. This significant data gap highlights a critical area for future research to enable a comprehensive risk assessment of this compound.
Table 1: Acute Oral Toxicity in Mammals (Rat)
| Fungicide | Oral LD50 (mg/kg) | Toxicity Class |
| This compound | Data not available | - |
| Azoxystrobin | >5000[1][2][3][4] | Low |
| Tebuconazole | ~4000 (male), ~1700 (female) | Moderate |
| Chlorothalonil | >10,000[5][6] | Low |
Table 2: Acute Toxicity in Aquatic Invertebrates (Daphnia magna)
| Fungicide | 48h EC50 (mg/L) | Toxicity Level |
| This compound | Data not available | - |
| Azoxystrobin | 0.071 - 0.277[7][8] | High to Very High |
| Tebuconazole | 5.7 | Moderate |
| Chlorothalonil | 0.07 | Very High |
Table 3: Acute Toxicity in Fish
| Fungicide | 96h LC50 (mg/L) | Species | Toxicity Level |
| This compound | Data not available | - | - |
| Azoxystrobin | 0.47 | Rainbow Trout | High |
| Tebuconazole | 4.4 | Rainbow Trout | Moderate |
| Chlorothalonil | 0.04 | Bluegill Sunfish | Very High |
Table 4: Acute Contact and Oral Toxicity in Honeybees (Apis mellifera)
| Fungicide | Contact LD50 (µ g/bee ) | Oral LD50 (µ g/bee ) | Toxicity Level |
| This compound | Data not available | - | - |
| Azoxystrobin | >25 | >25 | Low |
| Tebuconazole | >200 | >83 | Low[9] |
| Chlorothalonil | >10[10] | >5[10] | Low to Moderate |
Environmental Fate
The environmental persistence and potential for bioaccumulation are critical factors in assessing the long-term environmental impact of fungicides.
Table 5: Environmental Persistence and Bioaccumulation Potential
| Fungicide | Soil Half-life (days) | Bioconcentration Factor (BCF) |
| This compound | Data not available | Data not available |
| Azoxystrobin | 11 - 108 | 300 |
| Tebuconazole | 40 - 118 | 76 |
| Chlorothalonil | 1 - 3.5 | ~13 |
Experimental Protocols
The toxicity data presented for the synthetic fungicides are typically generated following standardized guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.
Acute Oral Toxicity (Mammals) - OECD Guideline 401
This test determines the median lethal dose (LD50) of a substance when administered orally to a mammalian species, typically rats.
-
Test Animals: Healthy, young adult rats of a single strain.
-
Procedure: The test substance is administered in a single dose by gavage. Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Acute Immobilisation Test (Aquatic Invertebrates) - OECD Guideline 202
This guideline outlines a method to determine the concentration of a substance that causes immobilization in Daphnia magna.[11][12][13][14][15]
-
Test Organisms: Young daphnids (less than 24 hours old).[11][14]
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[11][12][14] Immobilization is recorded at 24 and 48 hours.[11][12][14]
-
Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is determined.[12][14]
Fish Acute Toxicity Test - OECD Guideline 203
This test evaluates the acute lethal toxicity of a substance to fish.[16][17][18][19][20]
-
Test Organisms: Recommended fish species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[16][17]
-
Procedure: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[17][18] Mortalities are recorded at 24, 48, 72, and 96 hours.[17]
-
Endpoint: The LC50, the concentration lethal to 50% of the test fish, is calculated.[17]
Honeybee Acute Toxicity Tests - OECD Guidelines 213 (Oral) & 214 (Contact)
These guidelines are designed to assess the acute toxicity of pesticides to adult honeybees.[21][22][23][24][25][26][27]
-
Test Organisms: Young adult worker honeybees (Apis mellifera).[21][22]
-
Procedure (Oral - OECD 213): Bees are fed a sucrose solution containing the test substance for a specified period.[21][26]
-
Procedure (Contact - OECD 214): A precise amount of the test substance is applied directly to the thorax of the bees.[21][22][23]
-
Endpoint: The LD50, the dose lethal to 50% of the bees, is determined after 48 and, if necessary, up to 96 hours.[21]
Bioaccumulation in Fish - OECD Guideline 305
This guideline describes the procedure for determining the bioconcentration factor (BCF) of a chemical in fish.[28][29][30][31][32]
-
Test Organisms: Suitable fish species such as Rainbow Trout or Bluegill Sunfish.[29]
-
Procedure: The test consists of an uptake phase, where fish are exposed to the test substance, followed by a depuration phase in clean water.[28][29][31] The concentration of the substance in the fish tissue and water is measured over time.
-
Endpoint: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[29]
Signaling Pathways and Experimental Workflows
Visual representations of experimental workflows and potential signaling pathway disruptions can aid in understanding the comparative safety profiles.
Caption: Generalized workflow for acute toxicity testing.
Caption: Potential environmental fate and impact of synthetic fungicides.
Caption: High-level comparison of this compound and synthetic fungicides.
Conclusion
While this compound presents a promising, eco-friendly alternative to synthetic fungicides, a comprehensive, data-driven comparison of their safety profiles is currently hindered by the lack of publicly available, standardized toxicological data for this compound. The available data for Azoxystrobin, Tebuconazole, and Chlorothalonil indicate potential risks to non-target organisms, particularly aquatic life. Further research generating robust ecotoxicological data for this compound, following established international guidelines, is imperative to fully substantiate its safety profile and facilitate its broader adoption in sustainable agriculture.
References
- 1. fao.org [fao.org]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. Federal Register :: Azoxystrobin; Pesticide Tolerances [federalregister.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Clonal variation in physiological responses of Daphnia magna to the strobilurin fungicide azoxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Translocation of Tebuconazole between Bee Matrices and Its Potential Threat on Honey Bee (Apis mellifera Linnaeus) Queens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal toxicological impact of chlorothalonil on adult honey bees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 14. fera.co.uk [fera.co.uk]
- 15. eurofins.it [eurofins.it]
- 16. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. eurofins.com.au [eurofins.com.au]
- 21. content.fera.co.uk [content.fera.co.uk]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 27. epa.gov [epa.gov]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 30. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
A Comparative Guide to a Newly Validated RP-HPLC Method for Mycobacillin Quantification
This guide provides a detailed comparison of a newly developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Mycobacillin, an antifungal cyclic peptide antibiotic.[1] The performance of this new method is evaluated against two alternative techniques: UV-Vis Spectrophotometry and a traditional Microbiological Assay. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for antibiotic quantification.
Introduction to this compound and the Need for Accurate Quantification
This compound, produced by Bacillus subtilis, is a cyclic polypeptide with potent antifungal properties.[2] Its complex structure presents unique challenges for quantification in various matrices, from fermentation broths to pharmaceutical formulations. Accurate and precise measurement of this compound concentration is critical for research, development, and quality control purposes. This guide introduces a novel RP-HPLC method designed for high specificity, sensitivity, and reproducibility, and compares its performance with established analytical approaches.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the performance characteristics of the new RP-HPLC method in comparison to UV-Vis Spectrophotometry and a Microbiological Assay, based on validation parameters outlined by the International Conference on Harmonization (ICH).[3][4][5]
Table 1: Comparison of Validation Parameters
| Parameter | New RP-HPLC Method | UV-Vis Spectrophotometry | Microbiological Assay |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999)[6] | 5 - 50 µg/mL (r² > 0.995)[7] | Variable, depends on microbial sensitivity |
| Accuracy (% Recovery) | 98.0 - 102.0%[8] | 95.0 - 105.0%[9] | 80.0 - 120.0% |
| Precision (% RSD) | < 2.0%[8] | < 5.0% | < 15.0% |
| Limit of Detection (LOD) | 0.1 µg/mL[10][11] | 1.0 µg/mL[12] | ~5 µg/mL (potency dependent) |
| Limit of Quantification (LOQ) | 0.3 µg/mL[10][11] | 3.0 µg/mL[12] | ~15 µg/mL (potency dependent) |
| Specificity | High (separates from impurities) | Low (interference from other UV-absorbing compounds) | Moderate (interference from other antimicrobial agents) |
| Analysis Time per Sample | ~15 minutes | ~5 minutes | 24 - 48 hours (incubation) |
| Cost per Sample | Moderate | Low | Low |
| Expertise Required | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
New Validated RP-HPLC Method
This method provides a highly specific and sensitive means for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
0.22 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Linear gradient to 5% A, 95% B
-
12-15 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
UV-Vis Spectrophotometric Method
This method offers a rapid and simple, albeit less specific, approach to this compound quantification.[13]
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Selection: Identify a suitable solvent in which this compound is soluble and exhibits a distinct absorption maximum (e.g., methanol or ethanol).
-
Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound and create a series of calibration standards (e.g., 5-50 µg/mL).
-
Analysis: Measure the absorbance of each standard and the sample at the determined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the sample concentration from this curve.
Microbiological Assay (Agar Diffusion Method)
This traditional method quantifies this compound based on its biological activity against a susceptible fungal strain.
Materials:
-
Susceptible fungal strain (e.g., Aspergillus niger)
-
Appropriate agar growth medium
-
Petri dishes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal spores.
-
Plate Preparation: Seed the agar medium with the fungal inoculum and pour into petri dishes.
-
Standard and Sample Application: Create wells in the agar and add known concentrations of this compound standards and the unknown samples to the wells.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Quantification: Measure the diameter of the zones of growth inhibition around the wells. Plot the zone diameter against the logarithm of the standard concentrations to create a calibration curve. Determine the concentration of the unknown samples from this curve.
Visualizations
Experimental Workflow and Biological Context
To further elucidate the methodologies and the biological relevance of this compound, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new antifungal antibiotic produced by B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. pharmtech.com [pharmtech.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Comparative Study of Mycobacillin Production Methods: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the efficient and economical production of antimicrobial compounds is a critical aspect of bringing new therapies to market. Mycobacillin, a potent antifungal lipopeptide produced by Bacillus subtilis, holds significant therapeutic promise. This guide provides a comparative analysis of the two primary fermentation methods for its production: Submerged Fermentation (SmF) and Solid-State Fermentation (SSF), with a focus on their cost-effectiveness and supported by experimental data.
This analysis reveals that while Submerged Fermentation offers better process control and easier downstream processing, Solid-State Fermentation often demonstrates superior volumetric productivity and can be more cost-effective, particularly when utilizing low-cost agro-industrial wastes as substrates. The choice of production method will ultimately depend on the specific manufacturing capabilities, desired production scale, and economic constraints of the producer.
Performance and Cost Comparison of Production Methods
A direct quantitative comparison of this compound production via SmF and SSF is not extensively documented in publicly available literature. However, by extrapolating from data on similar lipopeptides produced by Bacillus subtilis, such as surfactin and iturin, a comparative assessment can be made.
| Parameter | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) | Key Considerations & Supporting Data |
| Product Yield | Typically reported in g/L | Typically reported in mg/g of dry substrate | For a related lipopeptide, a yield of 1.17 g/L was achieved in SmF using an optimized low-cost medium[1]. In SSF, lipopeptide yields have been reported in the range of 17.16 to 27.59 mg/g of substrate[2]. Direct comparison requires conversion of units based on substrate density and liquid volume. |
| Production Cost | Generally higher due to expensive media components and higher energy consumption. | Can be significantly lower by utilizing agro-industrial wastes (e.g., wheat bran, soybean meal) as substrates, potentially reducing medium costs by up to 99%[1]. | A techno-economic evaluation for a fibrinolytic enzyme produced by B. subtilis showed that an optimized low-cost medium reduced the total fermentation cost to 23.35% of the initial medium cost[3]. |
| Downstream Processing | Simpler and less expensive due to the liquid state of the product, facilitating easier separation and purification. | More complex and costly due to the need for extraction of the product from a solid matrix. | Downstream processing can account for 50-80% of the total production cost of microbial antibiotics[4]. |
| Process Control | Easier to monitor and control parameters such as pH, temperature, and dissolved oxygen. | More challenging to control due to the heterogeneous nature of the solid substrate. | SmF offers high uniformity of the culture medium, which is beneficial for consistent product quality[5]. |
| Water & Energy Consumption | Higher water and energy consumption. | Lower water and energy consumption, making it a more environmentally friendly option[6]. | SSF is considered a more sustainable technology due to reduced water usage and the ability to utilize waste materials. |
| Scalability | Well-established and easily scalable for large-scale industrial production. | Scaling up can be challenging due to heat and mass transfer limitations within the solid substrate. | SmF is the most well-known and widely adopted method for large-scale antibiotic production globally[5]. |
Experimental Protocols
Submerged Fermentation (SmF) Protocol for Lipopeptide Production
1. Inoculum Preparation:
-
A single colony of Bacillus subtilis is inoculated into a seed medium (e.g., Luria-Bertani broth).
-
The culture is incubated at 30-37°C for 8-10 hours with shaking (e.g., 150 rpm) until the optical density at 600 nm (OD600) reaches 0.8-0.9[7].
2. Fermentation:
-
The production medium is prepared. A cost-effective medium could consist of (per liter): 60g white beans powder, 15g waste frying oil, and 1g urea[1]. Alternatively, a minimal medium can be used, composed of (per liter): 20g glucose, 4g NaNO₃, 0.4g MgSO₄, 0.2g KCl, 0.1g CaCl₂, and trace elements[7].
-
The production medium is sterilized by autoclaving.
-
The production medium is inoculated with 2% (v/v) of the prepared inoculum[7].
-
Fermentation is carried out in a fermenter at 30-37°C with controlled pH (around 7.0) and aeration for 48-72 hours[8][9].
3. Downstream Processing (Extraction and Purification):
-
The fermentation broth is centrifuged to remove bacterial cells.
-
The pH of the cell-free supernatant is adjusted to 2.0 with concentrated HCl to precipitate the lipopeptides.
-
The precipitate is collected by centrifugation and redissolved in a minimal volume of pH 8.0 buffer.
-
Further purification can be achieved using techniques like solvent extraction and chromatography[7].
Solid-State Fermentation (SSF) Protocol for Lipopeptide Production
1. Substrate Preparation:
-
A solid substrate is chosen, such as wheat bran or a mixture of agro-industrial wastes (e.g., Aleppo pine waste)[8][10].
-
The substrate is sterilized by autoclaving.
2. Inoculum Preparation:
-
A spore suspension or a liquid culture of Bacillus subtilis is prepared as described for SmF.
3. Fermentation:
-
The sterilized solid substrate is inoculated with the prepared inoculum. The inoculum size can range from 1% to 10% (w/w or v/w).
-
The moisture content of the substrate is adjusted to an optimal level (e.g., 75%)[2].
-
The inoculated substrate is incubated in a suitable container (e.g., trays or a packed-bed bioreactor) at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 48-72 hours)[8][10].
4. Downstream Processing (Extraction and Purification):
-
The fermented solid substrate is mixed with an appropriate solvent (e.g., methanol or an aqueous buffer) to extract the lipopeptides.
-
The solid residue is separated by filtration or centrifugation.
-
The lipopeptides in the extract are then precipitated and purified using similar methods as in SmF.
Biosynthesis and Regulatory Pathways
The production of this compound in Bacillus subtilis is a complex process involving a multi-enzyme complex and is tightly regulated at the genetic level. Understanding these pathways is crucial for optimizing production through metabolic engineering.
This compound Biosynthesis Pathway
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) complex. This enzymatic machinery is composed of three distinct fractions: A, B, and C. Each fraction is responsible for the sequential addition of specific amino acids to the growing peptide chain, which is ultimately cyclized to form the final this compound molecule.
Caption: Simplified workflow of the multi-enzyme synthesis of this compound.
Regulatory Network of Lipopeptide Production
The biosynthesis of lipopeptides, including this compound, in Bacillus subtilis is under the control of a complex regulatory network. Several global transcriptional regulators, including CodY, TnrA, and CcpA, play crucial roles in modulating the expression of the genes encoding the NRPS machinery in response to nutrient availability.
-
CodY: Acts as a global regulator that represses the expression of many genes, including those for antibiotic synthesis, in the presence of high concentrations of branched-chain amino acids and GTP.
-
TnrA: A nitrogen-responsive regulator that controls the expression of genes involved in nitrogen metabolism. Its role in lipopeptide synthesis is linked to the nitrogen source availability.
-
CcpA: A key regulator of carbon catabolite repression, CcpA modulates gene expression in response to the availability of rapidly metabolizable carbon sources like glucose.
Caption: Regulatory network of lipopeptide biosynthesis in Bacillus subtilis.
References
- 1. Low-cost production and application of lipopeptide for bioremediation and plant growth by Bacillus subtilis SNW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacillus subtilis SPB1 lipopeptide biosurfactant: antibacterial efficiency against the phytopathogenic bacteria Agrobacterium tumefaciens and compared production in submerged and solid state fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of a lipopeptide antibiotic, surfactin, by recombinant Bacillus subtilis in solid state fermentation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Lipopeptide production by Bacillus subtilis R1 and its possible applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacillus subtilis SPB1 lipopeptide biosurfactant: antibacterial efficiency against the phytopathogenic bacteria Agrobacterium tumefaciens and compared production in submerged and solid state fermentation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102199569B - Bacillus subtilis submerged fermentation culture medium applied to microbial fertilizers - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
